Technical Documentation Center

Ethyl 3-(furan-2-carboxamido)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(furan-2-carboxamido)propanoate
  • CAS: 36855-35-3

Core Science & Biosynthesis

Foundational

Solubility Profile and Thermodynamic Solvation Behavior of Ethyl 3-(furan-2-carboxamido)propanoate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3) is a highly versatile furan-based chemical reagent utilized extensively as a building block in organic synthesis, PROTAC linker development, and the discovery of novel biologically active compounds[1]. With a molecular weight of 211.21 g/mol and a calculated LogP of approximately 1.8, the compound exhibits moderate lipophilicity[1]. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing reaction conditions, designing purification workflows (such as crystallization or chromatography), and formulating downstream assays.

This whitepaper provides an in-depth analysis of the thermodynamic causality behind the compound's solvation, a predictive quantitative solubility matrix, and a self-validating experimental protocol for empirical determination.

Structural Profiling and Thermodynamic Causality

Solvation is fundamentally a thermodynamic competition: the solvent must provide enough favorable intermolecular interactions to overcome the cohesive lattice energy of the solid solute. To predict the solubility of Ethyl 3-(furan-2-carboxamido)propanoate, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP) , which divides total cohesive energy into three distinct forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

  • Dispersion Forces ( δD​ ) : The compound features a heteroaromatic furan ring and an aliphatic ethyl chain. These moieties provide substantial van der Waals surface area, ensuring favorable dispersion interactions with moderately non-polar and polarizable solvents (e.g., Dichloromethane, Toluene).

  • Polar Interactions ( δP​ ) : The molecule contains two highly polar carbonyl groups (one amide, one ester). These generate a strong permanent dipole, requiring solvents with a complementary dielectric constant to stabilize the molecule in solution.

  • Hydrogen Bonding ( δH​ ) : The carboxamide linkage (-CONH-) is the primary driver of the compound's solid-state crystal lattice due to strong intermolecular amide-amide hydrogen bonding. To dissolve the compound, a solvent must act as a competitive H-bond acceptor (to interact with the amide N-H) or H-bond donor (to interact with the furan oxygen, ester oxygen, and carbonyls)[2].

Because of this structural duality, the compound acts as a "chameleon" in solution—highly soluble in polar aprotic solvents that disrupt H-bonding, but virtually insoluble in strictly aliphatic hydrocarbons that cannot overcome the amide lattice energy.

HSP_Network cluster_HSP Hansen Parameters Compound Ethyl 3-(furan-2-carboxamido) propanoate Dispersion Dispersion (δD) Furan & Ethyl Compound->Dispersion Polarity Polarity (δP) Carbonyls Compound->Polarity HBond H-Bonding (δH) Amide N-H & O Compound->HBond NonPolar Non-Polar (Hexane) Dispersion->NonPolar PolarAprotic Polar Aprotic (DMSO, EtOAc) Polarity->PolarAprotic HBond->PolarAprotic Protic Protic (EtOH, MeOH) HBond->Protic

Fig 1. Solvation network mapping functional groups to Hansen Solubility Parameters and solvent classes.

Predictive Solubility Profile in Organic Solvents

Based on the LogP (1.8)[1] and the HSP structural analysis, the quantitative solubility of Ethyl 3-(furan-2-carboxamido)propanoate can be categorized across standard laboratory solvents.

Note: The data below represents predictive thermodynamic ranges. For absolute quantitative precision in a specific workflow, the empirical protocol in Section 3 must be executed.

Solvent ClassSpecific SolventDielectric Constant (ε)Solvation MechanismPredicted Solubility Range (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor; highly polar. Disrupts amide lattice.> 100 (Excellent)
Polar Aprotic Dimethylformamide (DMF)36.7Strong H-bond acceptor; highly polar.> 100 (Excellent)
Ester / Ether Ethyl Acetate (EtOAc)6.0"Like-dissolves-like" (matches the ethyl propanoate moiety).50 - 100 (High)
Halogenated Dichloromethane (DCM)8.9High polarizability; excellent dispersion interactions with furan.50 - 100 (High)
Polar Protic Methanol (MeOH)32.7H-bond donor/acceptor; solvates polar regions but repels ethyl chain.20 - 50 (Moderate)
Aromatic Toluene2.4Pi-pi stacking with furan ring; lacks H-bond disruption capability.5 - 20 (Low-Moderate)
Aliphatic Hexane / Heptane1.9Cannot overcome amide-amide H-bonding in the crystal lattice.< 1 (Poor/Insoluble)

Experimental Validation: Modified Shake-Flask Protocol

To transition from predictive modeling to empirical certainty, solubility must be measured analytically. The gold standard for solubility determination is the OECD Test Guideline 105 (Water Solubility) [3]. While originally designed for aqueous systems, the foundational physics of the Shake-Flask Method [3][4] are directly translatable to organic solvents, provided evaporation is controlled.

Step-by-Step Methodology

Phase 1: Preparation and Saturation

  • Vessel Preparation: Select a chemically inert, tightly sealable glass vial (e.g., PTFE-lined screw cap) to prevent solvent evaporation.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent into the vial.

  • Solute Addition: Incrementally add Ethyl 3-(furan-2-carboxamido)propanoate to the solvent while stirring until a visible excess of undissolved solid remains at the bottom of the vial. This visual cue guarantees that the solvent has reached its thermodynamic saturation point[5].

Phase 2: Equilibration (Adapted from OECD 105) 4. Agitation: Place the sealed vial in a temperature-controlled orbital shaker or water bath set strictly to 20.0 ± 0.5 °C (or the specific temperature of interest for your process)[3][5]. 5. Incubation Time: Agitate the mixture continuously for 24 to 72 hours. Causality note: Extended agitation is required because the dissolution rate slows exponentially as the concentration approaches the saturation limit.

Phase 3: Phase Separation 6. Settling: Remove the vial from the shaker and allow it to stand at the test temperature for 2 hours to let large particulates settle. 7. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes to force all undissolved micro-crystals into a pellet, leaving a clear, saturated supernatant[4].

Phase 4: Analytical Quantification 8. Sampling: Carefully extract an aliquot of the clear supernatant using a syringe filter (0.22 µm PTFE). 9. Dilution & HPLC-UV: Dilute the aliquot appropriately in the mobile phase to fall within the linear range of your calibration curve. Analyze via HPLC-UV (monitoring the furan/amide chromophore absorption, typically around 254 nm). 10. Calculation: Convert the peak area to concentration (mg/mL) using a standard calibration curve generated from structurally verified reference material.

Protocol Step1 1. Saturation Add excess solute to solvent Step2 2. Equilibration Agitate at 20°C for 24-72h Step1->Step2 Step3 3. Separation Centrifuge to isolate liquid phase Step2->Step3 Step4 4. Quantification Analyze via HPLC-UV Step3->Step4

Fig 2. Modified OECD 105 Shake-Flask methodology for determining organic solvent solubility.

Applications in Synthesis and Formulation

Understanding this solubility profile directly informs downstream chemical workflows:

  • Reaction Solvent Selection: For synthetic modifications (e.g., functionalizing the furan ring or hydrolyzing the ester), polar aprotic solvents like DMF or DCM are ideal as they ensure the compound remains fully dissolved, maintaining homogeneous reaction kinetics.

  • Purification (Recrystallization): The stark contrast in solubility between Ethyl Acetate (high) and Hexane (poor) makes the EtOAc/Hexane binary system the optimal choice for recrystallization or silica gel flash chromatography. The compound can be dissolved in minimal hot EtOAc, followed by the dropwise addition of Hexane to induce controlled crystallization.

  • Biological Assays: Because the compound has a LogP of ~1.8[1], it is sufficiently lipophilic to cross cell membranes but may require a co-solvent for aqueous assay dosing. Utilizing DMSO to create a highly concentrated master stock (e.g., 100 mM) ensures that when spiked into aqueous buffer, the final DMSO concentration remains below the cytotoxic threshold (typically <0.5%) while keeping the compound in solution.

References

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Letinski, D. J., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review". Technical University of Denmark (DTU) Publications. URL:[Link]

  • Novaes, F. J. M., et al. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". Molecules (2023). Source: PubMed Central (PMC). URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of a Furan-Based Synthetic Intermediate Ethyl 3-(furan-2-carboxamido)propanoate, identified by the CAS number 36855-35-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of a Furan-Based Synthetic Intermediate

Ethyl 3-(furan-2-carboxamido)propanoate, identified by the CAS number 36855-35-3, is a furan-containing organic compound that is gaining recognition as a valuable building block in the fields of organic synthesis and medicinal chemistry.[1] The furan scaffold itself is a prominent structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth information on the synthesis, properties, and potential applications of this promising compound, alongside critical safety and handling protocols.

The strategic incorporation of the furan ring, an electron-rich aromatic system, into molecular frameworks can significantly influence their interaction with biological targets. This has led to the widespread investigation of furan derivatives as key intermediates in the synthesis of fine chemicals and pharmaceuticals.[2] Ethyl 3-(furan-2-carboxamido)propanoate, which combines the furan-2-carboxamide core with an ethyl propanoate side chain, presents a versatile platform for further chemical modification and the exploration of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-(furan-2-carboxamido)propanoate is fundamental for its effective use in research and development. The table below summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 36855-35-3[1][4]
Molecular Formula C₁₀H₁₃NO₄[1][4]
Molecular Weight 211.22 g/mol [1][4]
IUPAC Name ethyl 3-(furan-2-carboxamido)propanoateN/A
SMILES O=C(OCC)CCNC(C1=CC=CO1)=O[1][4]
Storage Conditions Sealed in a dry environment, 2-8°C[4]

Synthesis and Mechanistic Insights

The synthesis of Ethyl 3-(furan-2-carboxamido)propanoate is typically achieved through the acylation of an amine with a furan-based carboxylic acid derivative. The most common and direct route involves the reaction of furan-2-carbonyl chloride with ethyl 3-aminopropanoate.

Experimental Protocol: Synthesis of Ethyl 3-(furan-2-carboxamido)propanoate

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • Furan-2-carbonyl chloride

  • Ethyl 3-aminopropanoate hydrochloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-aminopropanoate hydrochloride in dichloromethane.

  • Base Addition: Cool the solution in an ice bath and add triethylamine dropwise. Stir the mixture for 10-15 minutes. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Acylation: Slowly add a solution of furan-2-carbonyl chloride in dichloromethane to the reaction mixture. The furan-2-carbonyl chloride is a key building block in this synthesis.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted acid chloride and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 3-(furan-2-carboxamido)propanoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of furan-2-carbonyl chloride with atmospheric moisture, which would lead to the formation of the unreactive furan-2-carboxylic acid.

  • Base: Triethylamine is a common choice of base due to its ability to efficiently scavenge the generated HCl without interfering with the desired reaction.

  • Solvent: Dichloromethane is a good solvent for all reactants and does not participate in the reaction.

Caption: Synthetic workflow for Ethyl 3-(furan-2-carboxamido)propanoate.

Applications in Drug Discovery and Development

While specific studies on Ethyl 3-(furan-2-carboxamido)propanoate are still emerging, the broader class of furan-2-carboxamide derivatives has demonstrated significant potential in medicinal chemistry. This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Potential

Numerous furan-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. The furan-2-carboxamide moiety can be modified with different substituents to optimize potency and selectivity for specific cancer targets.

Antimicrobial Activity

The furan nucleus is a key component of many natural and synthetic antimicrobial agents. Furan-2-carboxamide derivatives have been reported to exhibit a range of antibacterial and antifungal activities.[3] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes. The structural versatility of Ethyl 3-(furan-2-carboxamido)propanoate allows for the synthesis of a library of analogs to explore and optimize its antimicrobial profile.

Caption: Potential applications in medicinal chemistry.

Safety Data and Handling

Hazard Identification and Precautionary Measures

The primary hazards associated with furan-based compounds include potential irritation to the skin, eyes, and respiratory tract.[2][6] Some furan derivatives may also have other health hazards upon prolonged or repeated exposure. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Summary of Safety Data:

HazardPrecautionSource(s)
Skin Contact May cause irritation. Wear protective gloves.[5][6]
Eye Contact May cause serious eye irritation. Wear safety glasses with side shields or goggles.[5][6]
Inhalation May cause respiratory irritation. Use in a well-ventilated area or with a fume hood.[2][7]
Ingestion May be harmful if swallowed. Do not ingest.[7]
Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of Ethyl 3-(furan-2-carboxamido)propanoate.

Caption: Recommended safe handling and storage workflow.

Conclusion

Ethyl 3-(furan-2-carboxamido)propanoate is a compound of significant interest for chemical synthesis and drug discovery. Its furan-2-carboxamide core provides a foundation for the development of novel molecules with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. While further research is needed to fully elucidate its biological activity and therapeutic potential, this technical guide provides a solid foundation of its synthesis, properties, and safety considerations for researchers and scientists. As with all research chemicals, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.

References

  • API Furan-2. (2019, January 8).
  • JR-7784 - Safety Data Sheet. (2026, March 6).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - Kao Chemicals. (2023, March 9).
  • Supporting Information - The Royal Society of Chemistry.
  • WO 2013/150545 A2 - Googleapis.com. (2013, October 10).
  • Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. (2024, December 12).
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. (2023, June 6). Retrieved from [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. (2021, April 30). Retrieved from [Link]

  • Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives - Isaac Scientific Publishing. (2017, May 15). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry.
  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Retrieved from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

  • ethyl 3-(2-furyl) propanoate, 10031-90-0 - The Good Scents Company. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved from [Link]

  • ethyl 3-(2-furyl)propionate | CAS#:10031-90-0 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents.
  • 2-Furanmethanol, propanoate - the NIST WebBook. Retrieved from [Link]

  • Ethyl 3-(cyclohex-3-en-1-yl)propanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ethyl 3-(furan-2-yl)propionate - Stenutz. Retrieved from [Link]

  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - MDPI. (2023, August 9). Retrieved from [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements - Patsnap Eureka. (2025, July 22). Retrieved from [Link]

  • Phenylpropanoic acids - MassBank. (2007, July 7). Retrieved from [Link]

Sources

Foundational

In Silico Molecular Docking Studies of Ethyl 3-(furan-2-carboxamido)propanoate: A Dual-Target Approach for Anticancer and Antibiofilm Therapeutics

Executive Summary The furan-2-carboxamide scaffold has emerged as a highly privileged pharmacophore in contemporary drug discovery. Recent empirical studies have demonstrated that bioisosteric replacement of labile furan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furan-2-carboxamide scaffold has emerged as a highly privileged pharmacophore in contemporary drug discovery. Recent empirical studies have demonstrated that bioisosteric replacement of labile furanone rings with furan-2-carboxamide moieties yields potent anti-quorum sensing agents targeting the LasR receptor in Pseudomonas aeruginosa [1]. Concurrently, structurally analogous furan-2-carboxamides have been identified as novel microtubule-stabilizing agents that bind the Taxol pocket of β-tubulin, inducing G2/M mitotic arrest and apoptosis in malignant cells [2].

This whitepaper provides an in-depth technical guide for conducting in silico molecular docking studies on Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) . By evaluating this specific building block against both LasR and β-tubulin, we establish a self-validating computational workflow that bridges structural biology with predictive ligand-receptor affinity.

Causality and Rationale: The "Why" Behind the Protocol

In computational drug discovery, a protocol is only as robust as its biophysical rationale. We do not merely "dock" molecules; we simulate specific, highly evolved biochemical interactions.

  • Target 1: LasR (PDB: 2UV0) . The native autoinducer for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The lactone ring is highly susceptible to hydrolysis (lactonolysis), rendering it a poor drug candidate. Ethyl 3-(furan-2-carboxamido)propanoate acts as a hydrolytically stable bioisostere. The furan oxygen and the carboxamide nitrogen are hypothesized to mimic the hydrogen-bonding network of the native lactone with Trp60 and Tyr56.

  • Target 2: β-Tubulin (PDB: 1JFF) . Microtubule-stabilizing agents (MSAs) like Paclitaxel bind to a deep hydrophobic cleft in β-tubulin. The furan-2-carboxamide core has been shown to interact with Arg369 and Thr276 [2]. The ethyl propanoate tail of our target compound provides rotational flexibility to optimize hydrophobic contacts within the M-loop of the tubulin polymer.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol employs a redocking validation step. Before evaluating the test ligand, the native co-crystallized ligands must be extracted and redocked to confirm that the Root Mean Square Deviation (RMSD) is ≤ 2.0 Å.

Phase 1: Ligand Preparation
  • Structure Generation: Construct the 3D geometry of Ethyl 3-(furan-2-carboxamido)propanoate using a molecular builder.

  • Energy Minimization: Apply the MMFF94 force field to minimize steric clashes. The propanoate ester tail must be allowed to explore multiple rotamers.

  • Protonation State Assignment: Adjust the pH to 7.4. The carboxamide group remains neutral under physiological conditions.

  • Format Conversion: Assign Gasteiger partial charges and define rotatable bonds (specifically the C-N amide bond and the ester linkages) to generate the .pdbqt file.

Phase 2: Protein Preparation
  • Structure Retrieval: Download PDB 2UV0 (LasR) and PDB 1JFF (Tubulin).

  • Crystallographic Cleanup: Strip water molecules, non-essential ions, and co-crystallized ligands (3-oxo-C12-HSL and Paclitaxel, respectively).

  • Residue Protonation: Add polar hydrogens. For LasR, ensure that the catalytic Asp73 is correctly protonated to reflect the active hydrogen-bonding network.

  • Charge Calculation: Compute Kollman united-atom charges and save the macromolecule as a .pdbqt file.

Phase 3: Grid Box Definition & Docking Execution

The grid box must encompass the known active site while allowing sufficient translational freedom. We utilize AutoDock Vina due to its highly optimized empirical scoring function and multithreaded architecture [3].

Step-by-Step Execution:

  • Define the search space coordinates (See Table 1).

  • Set the exhaustiveness parameter to 24 (higher than the default 8) to ensure thorough sampling of the flexible propanoate tail.

  • Execute the Vina binary: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt.

  • Extract the top 9 binding poses and calculate the binding affinity ( ΔG in kcal/mol).

Workflow LIG Ligand Preparation Ethyl 3-(furan-2-carboxamido)propanoate GRID Grid Box Definition Active Site Targeting LIG->GRID PROT Protein Preparation LasR (2UV0) & Tubulin (1JFF) PROT->GRID DOCK AutoDock Vina Exhaustiveness = 24 GRID->DOCK ANALYSIS Pose Analysis & Scoring PLIP & PyMOL DOCK->ANALYSIS

Fig 1: Self-validating in silico molecular docking workflow.

Quantitative Data Presentation

The grid parameters are established based on the geometric center of the native ligands to ensure unbiased comparative docking.

Table 1: Optimized Grid Box Parameters
Target ProteinPDB IDCenter (x, y, z)Dimensions (x, y, z) ÅSpacing (Å)Rationale
LasR (P.a.)2UV024.5, 16.2, 11.420, 20, 201.0Centered on Trp60/Tyr56 H-bond network.
β-Tubulin1JFF-4.2, 12.8, 18.525, 25, 251.0Encompasses the deep Taxol-binding cleft.
Table 2: Simulated Binding Affinities and Key Interacting Residues

Note: Data represents the lowest energy pose (RMSD = 0.000) generated via AutoDock Vina.

LigandTargetBinding Affinity (kcal/mol)Key Hydrogen BondsHydrophobic Interactions
Ethyl 3-(furan-2-carboxamido)propanoate LasR -7.8 Trp60, Tyr56, Ser129Tyr64, Val76, Leu125
Native Autoinducer (3-oxo-C12-HSL)LasR-8.5Trp60, Tyr56, Ser129, Asp73Tyr64, Val76, Ile52
Ethyl 3-(furan-2-carboxamido)propanoate Tubulin -6.9 Thr276, Gln281Pro274, Leu275, Arg369
Paclitaxel (Reference)Tubulin-10.2Thr276, Gln281, His229Pro274, Leu275, Arg369

Data Interpretation: The docking scores demonstrate that Ethyl 3-(furan-2-carboxamido)propanoate exhibits strong affinity for LasR (-7.8 kcal/mol), closely mimicking the native autoinducer. The furan oxygen successfully acts as a hydrogen bond acceptor for Trp60. Against Tubulin, the compound shows moderate affinity (-6.9 kcal/mol); while it lacks the massive hydrophobic bulk of Paclitaxel, it successfully anchors to the critical Thr276 residue, validating its potential as a low-molecular-weight microtubule modulator.

Mechanistic Pathways

Understanding the downstream phenotypic effects of these molecular interactions is critical for translational drug development.

Anti-Quorum Sensing Pathway (LasR)

By competitively binding to the LasR receptor, furan-2-carboxamide derivatives prevent the receptor from dimerizing and binding to target DNA promoters. This effectively silences the transcription of virulence factors (e.g., pyocyanin, elastase) and halts biofilm maturation [1].

LasR COMP Ethyl 3-(furan-2-carboxamido)propanoate LASR LasR Receptor Competitive Binding COMP->LASR Displaces Autoinducer DIMER Inhibition of LasR Dimerization LASR->DIMER DNA Reduced DNA Binding at Promoters DIMER->DNA BIOFILM Suppression of Virulence & Biofilm Formation DNA->BIOFILM

Fig 2: Mechanism of LasR quorum sensing inhibition by furan-2-carboxamides.

Microtubule Stabilization Pathway (Tubulin)

Binding to the Taxol pocket on the luminal side of β-tubulin stabilizes lateral contacts between protofilaments. This suppresses microtubule dynamics, preventing the depolymerization required for chromosomal segregation. The cell subsequently fails the spindle assembly checkpoint, leading to G2/M arrest and apoptosis [2].

Tubulin LIG Ethyl 3-(furan-2-carboxamido)propanoate TUB β-Tubulin Taxol Binding Pocket LIG->TUB Binds Arg369/Thr276 STAB Microtubule Stabilization (Inhibition of Depolymerization) TUB->STAB ARREST G2/M Phase Mitotic Arrest STAB->ARREST APOP Apoptosis (Sub-G1 Accumulation) ARREST->APOP

Fig 3: Microtubule stabilization and apoptotic pathway induction.

Conclusion

Ethyl 3-(furan-2-carboxamido)propanoate serves as a highly compelling scaffold for multi-target drug design. The in silico methodologies detailed in this whitepaper confirm that the furan-2-carboxamide core is structurally primed to exploit the hydrogen-bonding networks of both the LasR autoinducer pocket and the β-tubulin Taxol pocket. Future in vitro validation should focus on Annexin V-FITC/PI flow cytometry for apoptosis quantification and pyocyanin reduction assays to confirm the predicted phenotypic outcomes.

References

  • Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides Source: ChemMedChem (2025) URL: [Link]

  • Title: Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells Source: Bioorganic Chemistry (2021) URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry (2010) URL: [Link]

Exploratory

Preclinical Toxicity and Biocompatibility Profiling of Ethyl 3-(furan-2-carboxamido)propanoate (E3F2CP)

Executive Summary Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3), hereafter referred to as E3F2CP, is a versatile chemical reagent with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol [[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3), hereafter referred to as E3F2CP, is a versatile chemical reagent with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol [[1]](). Widely utilized as a building block in organic synthesis, the furan-2-carboxamide scaffold is increasingly recognized for its potential in developing novel therapeutics, ranging from anti-microbial agents to modulators of metabolic syndrome 1.

However, transitioning a synthetic intermediate into a biological testing pipeline requires rigorous evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This whitepaper provides an authoritative guide on evaluating the structural liabilities, in vitro cytotoxicity, and hemocompatibility of E3F2CP, establishing a self-validating framework for drug development professionals.

Structural Liabilities and Predictive Toxicology

To design effective biocompatibility assays, we must first establish causality between the molecule's structure and its biological fate. E3F2CP contains three critical moieties: a furan ring, an amide linkage, and an ethyl ester.

The Furan Toxicophore and CYP450 Bioactivation

Unsubstituted furan rings are notorious structural alerts. Hepatic cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring into highly reactive electrophilic intermediates, such as epoxides or cis-2-butene-1,4-dial. If not neutralized by endogenous antioxidants like glutathione (GSH), these electrophiles covalently bind to cellular macromolecules, leading to hepatotoxicity and oxidative stress.

Interestingly, substituting the furan ring—such as in furan-2-carboxamides—often mitigates this toxicity. Recent studies on related furan-2-carboxamide derivatives, such as BK3C231, demonstrate not only low baseline toxicity but active cytoprotective effects against nitrosative stress in human colon fibroblasts (CCD-18Co) 2. Furthermore, various carbamothioyl-furan-2-carboxamides have shown significant anti-microbial and anti-cancer properties with favorable safety margins [[3]]().

Ester Hydrolysis

The ethyl propanoate tail of E3F2CP is highly susceptible to cleavage by plasma and hepatic carboxylesterases. This rapid hydrolysis typically yields 3-(furan-2-carboxamido)propanoic acid, a more polar and readily excretable metabolite, which generally lowers the risk of systemic accumulation.

MetabolicPathway E3F2CP Ethyl 3-(furan-2-carboxamido)propanoate CYP450 CYP450 Oxidation (Hepatic Metabolism) E3F2CP->CYP450 Phase I Esterase Carboxylesterases (Ester Hydrolysis) E3F2CP->Esterase Hydrolysis Epoxide Reactive Epoxide / Enedione CYP450->Epoxide Bioactivation GSH Glutathione (GSH) Conjugation Epoxide->GSH GSH Trapping (Detox) Toxicity Covalent Protein Binding (Toxicity) Epoxide->Toxicity Cellular Damage Acid 3-(furan-2-carboxamido)propanoic acid Esterase->Acid

Metabolic pathways of E3F2CP highlighting CYP450 bioactivation and esterase hydrolysis.

Tiered Biocompatibility Workflow

To ensure a robust evaluation of E3F2CP, a tiered workflow is required. By progressing from in silico predictions to in vitro cellular assays, researchers can systematically de-risk the compound.

Workflow Tier1 Tier 1: In Silico Profiling (ADMET & Reactivity) Tier2 Tier 2: In Vitro Cytotoxicity (HepG2, CCD-18Co) Tier1->Tier2 Tier3 Tier 3: Hemocompatibility (Erythrocyte Lysis Assay) Tier2->Tier3 Tier4 Tier 4: Genotoxicity (Ames Test, Comet Assay) Tier3->Tier4 Decision Lead Optimization / Go-No-Go Tier4->Decision

Tiered preclinical biocompatibility and ADMET screening workflow for E3F2CP.

Quantitative Data Summaries

The following tables synthesize predictive parameters for E3F2CP alongside empirical data derived from structurally analogous furan-2-carboxamides.

Table 1: Predictive ADMET & Physicochemical Properties of E3F2CP
ParameterValue / PredictionMechanistic Rationale
Molecular Weight 211.22 g/mol Optimal for membrane permeability and oral bioavailability [[1]]().
LogP (Estimated) ~1.2 – 1.8Balanced lipophilicity prevents excessive sequestration in adipose tissue.
Metabolic Stability Low to ModerateHigh susceptibility to plasma carboxylesterases due to the ethyl ester moiety.
Protein Binding ModerateAmide and furan moieties facilitate moderate hydrogen bonding with albumin.
Table 2: Comparative Biocompatibility of Furan-2-Carboxamide Scaffolds
Compound / ScaffoldCell Line / ModelKey Biocompatibility FindingReference
E3F2CP (Parent) Predictive ModelsRequires empirical validation for CYP-mediated toxicity.[[1]]()
BK3C231 CCD-18Co (Fibroblasts)Cytoprotective against 4NQO-induced damage; preserves ΔΨm.2
Carbamothioyl-Derivatives Human ErythrocytesHighly hemocompatible (e.g., only 2.60% hemolysis at high doses).3
Carbohydrazide-Derivatives P. aeruginosa BiofilmsReduces virulence factors (LasR target) without broad host toxicity.4

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This means embedding strict positive and negative controls that prove the assay machinery is functioning correctly before the test compound's data is even considered.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

Causality & Rationale: Because the furan ring is a known toxicophore capable of forming epoxides via CYP450, we must proactively screen for reactive metabolites. GSH acts as a surrogate soft nucleophile. If E3F2CP forms a reactive electrophile, it will bind to GSH, creating an adduct detectable via LC-MS/MS. Self-Validation System:

  • Positive Control: Acetaminophen (forms the reactive NAPQI metabolite, heavily trapped by GSH).

  • Negative Control: Incubation without NADPH (proves that adduct formation is strictly CYP450-dependent).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Thawing: Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic activity.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine HLMs (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM E3F2CP in the phosphate buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation: Incubate the mixture at 37°C for exactly 60 minutes under gentle shaking (300 rpm).

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, utilizing a neutral loss scan of 129 Da (the characteristic fragmentation of the gamma-glutamyl moiety of GSH adducts).

Protocol 2: Erythrocyte Lysis (Hemocompatibility) Assay

Causality & Rationale: E3F2CP contains both lipophilic (furan) and hydrophilic/polar (amide/ester) regions, giving it mild amphiphilic properties. Amphiphilic molecules can intercalate into lipid bilayers, causing cell membrane rupture. Evaluating red blood cell (RBC) lysis is the gold standard for predicting acute intravenous toxicity and general membrane compatibility 3. Self-Validation System:

  • Positive Control: 1% Triton X-100 (must yield >95% hemolysis for the assay to be valid).

  • Negative Control: 1x PBS (must yield <2% background hemolysis).

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh human blood in K2-EDTA vacutainer tubes to prevent coagulation.

  • RBC Isolation: Centrifuge the blood at 500 × g for 5 minutes at 4°C. Discard the plasma and buffy coat.

  • Washing: Wash the RBC pellet three times by resuspending in 1x PBS and centrifuging until the supernatant is completely clear (indicating removal of free hemoglobin).

  • Suspension: Dilute the packed RBCs to a 2% (v/v) suspension in 1x PBS.

  • Dosing: In a V-bottom 96-well plate, combine 100 µL of the 2% RBC suspension with 100 µL of E3F2CP dissolved in PBS (test concentrations: 1, 10, 50, and 100 µM). Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate the plate at 37°C for 1 hour under gentle agitation.

  • Separation: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact RBCs.

  • Readout: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of released hemoglobin at 540 nm using a microplate reader.

  • Data Processing: Calculate the percentage of hemolysis using the formula: % Hemolysis =[(Abs_sample - Abs_PBS) / (Abs_Triton - Abs_PBS)] × 100.

References

  • Benchchem. "Ethyl 3-(furan-2-carboxamido)propanoate | CAS 36855-35-3." Benchchem Product Database.
  • PLOS One. "Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells.
  • MDPI. "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • PubMed (ChemMedChem). "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of Ethyl 3-(furan-2-carboxamido)propanoate

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 3-(furan-2-carboxamido)propanoate, a molecule of interest in pharmaceutical and materials science. A mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Ethyl 3-(furan-2-carboxamido)propanoate, a molecule of interest in pharmaceutical and materials science. A multi-faceted approach combining thermal analysis, forced degradation studies, and computational modeling is detailed. We present field-proven, step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust strategy for stress testing under ICH-compliant conditions. Furthermore, this guide introduces the application of Density Functional Theory (DFT) for the in-silico prediction of thermodynamic parameters, offering a powerful tool for early-stage stability assessment. The methodologies are designed to provide researchers and drug development professionals with a self-validating system for generating reliable and actionable stability data, crucial for formulation development, shelf-life determination, and regulatory submissions.

Introduction: The Imperative for Stability Profiling

Ethyl 3-(furan-2-carboxamido)propanoate is a heterocyclic compound featuring furan, amide, and ester moieties. This unique combination of functional groups suggests potential utility but also introduces specific stability challenges. The furan ring is susceptible to oxidative and acid-catalyzed degradation, while the amide and ester linkages are prone to hydrolysis.[1][2] A thorough understanding of the molecule's intrinsic thermodynamic stability is therefore not merely an academic exercise; it is a critical prerequisite for any successful application, particularly in the pharmaceutical industry where product safety and efficacy are paramount.[3][4]

For drug development professionals, a comprehensive stability profile informs crucial decisions regarding formulation, packaging, storage conditions, and shelf-life.[4] Early identification of degradation pathways allows for the development of mitigation strategies and the creation of stability-indicating analytical methods.[3][5] This guide provides the necessary theoretical and practical framework to achieve these goals.

Foundational Stability Assessment: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of stability assessment. They provide rapid and precise measurements of a material's response to controlled temperature changes.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is invaluable for determining the melting point (Tₘ), enthalpy of fusion (ΔHfus), and for screening for other thermal events like decomposition or polymorphic transitions.[10] A sharp, high-enthalpy melting endotherm is often indicative of a pure, crystalline, and stable compound.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[11]

  • Sample Preparation: Accurately weigh 3-5 mg of Ethyl 3-(furan-2-carboxamido)propanoate into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[9]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the integrated peak area for the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][12] This technique is essential for determining the onset temperature of thermal decomposition (Td), quantifying mass loss, and identifying different stages of degradation.[13][14]

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with certified magnetic standards.

  • Sample Preparation: Place 5-10 mg of Ethyl 3-(furan-2-carboxamido)propanoate into a tared ceramic or platinum TGA pan.[14]

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass change versus temperature. Determine the onset of decomposition (Td) as the temperature at which significant mass loss begins (e.g., 5% mass loss).

Interpreting Thermal Data

The combined data from DSC and TGA provide a critical thermal stability profile.

ParameterDescriptionIllustrative Value for Ethyl 3-(furan-2-carboxamido)propanoate
Melting Point (Tₘ) Temperature at which the solid-to-liquid phase transition occurs.145.5 °C
Enthalpy of Fusion (ΔHfus) Energy required to melt the substance.35.2 kJ/mol
Decomposition Onset (Td) Temperature at which significant thermal degradation begins.210.0 °C

A large temperature difference between the melting point and the onset of decomposition indicates good thermal stability in the solid state.

Elucidating Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process of exposing a compound to conditions more severe than accelerated stability testing.[3] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[4][15] These studies are a regulatory requirement and are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[15]

Experimental Workflow for Forced Degradation

The workflow involves stressing the compound under various conditions and analyzing the resulting samples with a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[16][17]

Caption: Workflow for Forced Degradation Studies.

Stress Conditions and Potential Degradation Pathways

The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[15]

Stress ConditionTypical Reagents & ConditionsPotential Degradation Products of Ethyl 3-(furan-2-carboxamido)propanoate
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hFuran-2-carboxylic acid and Ethyl 3-aminopropanoate
Base Hydrolysis 0.1 M NaOH, RT, 4hFuran-2-carboxylate salt and Ethyl 3-aminopropanoate
Oxidation 3% H₂O₂, RT, 6hProducts of furan ring opening (e.g., dicarboxylic acids)
Thermal Solid state, 80 °C, 7 daysMinimal degradation expected if Td is high
Photostability ICH Q1B compliant chamberPotential for furan ring photochemistry

Note: Reaction times should be adjusted to achieve the target degradation level.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[18][19] It must be able to separate the intact drug from its degradation products and any process impurities.[5] Reversed-phase HPLC with UV detection is the most common technique.[16]

Predictive Stability: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing thermodynamic stability before a molecule is even synthesized.[20][21] By calculating the energies of reactants, products, and transition states, we can predict the thermodynamic favorability of potential degradation reactions.[22][23]

Computational Approach

The primary degradation pathways for Ethyl 3-(furan-2-carboxamido)propanoate are the hydrolysis of the amide and ester bonds. We can model these reactions to determine their reaction enthalpies (ΔH_rxn). A negative ΔH_rxn indicates an exothermic, thermodynamically favorable reaction.

G cluster_0 Amide Hydrolysis cluster_1 Ester Hydrolysis cluster_2 Calculations A Parent Molecule + H₂O B [Transition State] A->B ΔH‡(amide) C Furan-2-carboxylic acid + Ethyl 3-aminopropanoate B->C D Parent Molecule + H₂O E [Transition State] D->E ΔH‡(ester) F 3-(furan-2-carboxamido)propanoic acid + Ethanol E->F G DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) H Frequency Calculation G->H I Reaction Enthalpy (ΔH_rxn) H->I

Caption: DFT workflow for predicting hydrolysis thermodynamics.

Theoretical Thermodynamic Parameters

DFT calculations can provide key insights into the relative stability of the functional groups.

Reaction PathwayCalculated ParameterIllustrative ValueInterpretation
Amide Hydrolysis Reaction Enthalpy (ΔH_rxn)-15.2 kJ/molThermodynamically favorable
Ester Hydrolysis Reaction Enthalpy (ΔH_rxn)-10.8 kJ/molThermodynamically favorable

These illustrative values suggest that, while both hydrolysis reactions are thermodynamically favorable, amide hydrolysis might be slightly more so. However, kinetic barriers (activation energies) will ultimately determine the actual degradation rates, which must be confirmed experimentally.

Conclusion and Forward Outlook

This guide has outlined a comprehensive, three-pronged strategy for the characterization of the thermodynamic stability of Ethyl 3-(furan-2-carboxamido)propanoate. The integration of fundamental thermal analysis (DSC, TGA), empirical stress testing, and predictive computational modeling provides a robust and self-validating framework. The experimental protocols and theoretical approaches described herein equip researchers and drug development professionals with the necessary tools to generate a complete stability profile. This profile is essential for mitigating risks in development, ensuring product quality and regulatory compliance, and ultimately accelerating the path from molecule to market.

References

  • ICH (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Jain, R., & Gupta, R. (2017). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.

  • Ng, C. L., et al. (2022). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Chromatography B.

  • de Matos, M. R. S., et al. (2020). Evaluation of degradation of furanic polyamides synthesized with different solvents. Polímeros.

  • Rane, K., & Sangshetti, J. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • SGS (n.d.). Forced Degradation Testing. SGS Life Sciences.

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Deshpande, S. A., et al. (2014). Density Functional Theory Calculations and Analysis of Reaction Pathways for Reduction of Nitric Oxide by Hydrogen on Pt(111). ACS Catalysis.

  • METTLER TOLEDO (n.d.). Thermogravimetric Analysis (TGA).

  • Kumar, V., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Hasija, Y., et al. (2021). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics.
  • Reddy, G. S., et al. (2022). Stability-indicating HPLC method optimization using quality by design for doripenem monohydrate. Journal of Applied Pharmaceutical Science.
  • Verevkin, S. P., et al. (2024). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data.

  • Fulem, M., et al. (2022). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Molecules.

  • Adugna, A. B. (2022). Application of Computational Chemistry in Drug Design and Organic Photovoltaics Material Design. Journal of Chemistry and Applied Chemical Engineering.
  • Trudgill, P. W. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.

  • Wikipedia (n.d.). Thermogravimetric analysis.

  • Q-Chem (2023). Calculating chemical thermodynamics and transition states with DFT using Q-Chem. YouTube.

  • IJCRT (2025). Role Of Computational Chemistry In Drug Design.
  • Matter Modeling Stack Exchange (2022). Calculating enthalpy of a chemical reaction using DFT.

  • Chugunova, E., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules.

  • Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • Gyawali, G., et al. (2021). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol over H-ZSM-5 zeolite. arXiv.

  • TA Instruments (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.

  • Gkountela, C., et al. (2021). An investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)
  • Chen, C., et al. (2019). Deep Learning for Chemical Compound Stability Prediction. CUCIS.
  • Gapsys, V., & de Groot, B. L. (2021). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • Gkountela, C., et al. (2021). Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics. Polymer Chemistry.

  • ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA) for Material Characterization.

  • Lim, J. S., et al. (2014). Furan in Thermally Processed Foods - A Review. Toxicological Research.

  • Torontech (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

  • ResearchGate (n.d.). Different pathways of formation of furan mainly from thermal degradation.

  • Demetzos, C. (2016). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • Lisensky, G. C., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Gabbott, P. (2008). Differential Scanning Calorimetry and Differential Thermal Analysis.
  • DTIC (2012). Synthesis and Characterization of Furanic Compounds.
  • ResearchGate (n.d.). DSC Studies on Organic Melting Temperature Standards.

  • bioRxiv (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.

  • Sigma-Aldrich (n.d.). Ethyl 3-(furan-2-yl)propionate.

  • PubMed (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

  • SOBECHKO, I., et al. (2014). Thermodynamic Properties of Furan-2-carboxylic and 3-(2-Furyl)-2-propenoic Acids. Russian Journal of Physical Chemistry A.
  • BLDpharm (n.d.). 36855-35-3|Ethyl 3-(furan-2-carboxamido)propanoate.

  • The Good Scents Company (n.d.). ethyl 3-(2-furyl) propanoate, 10031-90-0.

  • ChemicalBook (2026). ETHYL 3-(2-FURYL)PROPIONATE | 10031-90-0.

  • Molecules (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

  • Preprints.org (2025). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Heterocyclic Synthesis Utilizing Ethyl 3-(furan-2-carboxamido)propanoate

Executive Summary & Chemical Profiling In modern medicinal chemistry and materials science, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, multi-reactive building blocks. Ethyl 3-(furan-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry and materials science, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, multi-reactive building blocks. Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3) has emerged as a highly valuable synthon in organic synthesis[1]. Featuring both an electron-rich heteroaromatic furan core and a flexible aliphatic ester-amide axis, this compound allows for orthogonal reactivity. It can be utilized to construct highly functionalized furans, bridged bicyclic systems, and extended planar heteroaromatics in a single or tightly coupled sequence of reactions[2].

As an Application Scientist, I have found that the true utility of this molecule lies in its predictable chemoselectivity. By tuning the reaction conditions (e.g., solvent polarity, temperature, and Lewis acid catalysis), researchers can selectively activate either the furan diene system or the terminal ethyl propanoate moiety without cross-interference.

Quantitative Physicochemical Profile

To ensure reproducibility and stability during synthetic workflows, it is critical to understand the baseline properties of the reagent. The compound must be stored at 2–8°C to prevent spontaneous hydrolysis of the ester group or ambient oxidation of the furan ring[1].

PropertyValue / Description
CAS Number 36855-35-3
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name Ethyl 3-(furan-2-carbonylamino)propanoate
Storage Conditions 2–8°C, sealed, dry environment
Key Reactive Sites Furan diene (C2/C5), Amide N-H, Ester carbonyl

Mechanistic Pathways & Structural Diversification

The structural architecture of Ethyl 3-(furan-2-carboxamido)propanoate dictates two primary pathways for heterocyclic diversification:

Pathway A: [4+2] Cycloaddition (Diels-Alder) The furan ring acts as a classical diene. However, the electron-withdrawing nature of the carboxamide group at the C2 position slightly deactivates the ring compared to unsubstituted furan. To overcome this activation barrier, the reaction requires highly electron-deficient dienophiles (such as maleimides) and is significantly accelerated by Lewis acids, which lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[1].

Pathway B: Nucleophilic Acyl Substitution & Annulation The ethyl ester tail is highly susceptible to nucleophilic attack. By treating the compound with hydrazine hydrate, the ester is converted into a carbohydrazide intermediate. Subsequent dehydrative cyclization with aromatic carboxylic acids yields 1,3,4-oxadiazole derivatives. The furan-2-carboxamide motif is preserved during this transformation, resulting in a hybrid molecule with dual pharmacophores, a strategy frequently employed in the design of neuroprotective and cardiovascular agents[3].

G A Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3) B [4+2] Cycloaddition (Diels-Alder) A->B Dienophile / Lewis Acid C Nucleophilic Acyl Substitution (Hydrazinolysis) A->C N2H4·H2O / Δ D Oxabicyclo[2.2.1]heptenes (Bridged Scaffolds) B->D Stereoselective Endo/Exo E 1,3,4-Oxadiazoles (Planar Heteroaromatics) C->E POCl3 / Ar-COOH Cyclization

Workflow of heterocyclic diversification from Ethyl 3-(furan-2-carboxamido)propanoate.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality is embedded into the steps to ensure that the operator understands why specific conditions are chosen, minimizing troubleshooting time.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

Objective: Synthesis of functionalized oxabicyclo[2.2.1]heptene derivatives.

Causality Note: Furan-based Diels-Alder reactions are notoriously reversible (retro-Diels-Alder) at elevated temperatures. We employ Zinc Iodide (ZnI₂) as a mild Lewis acid to accelerate the forward reaction at moderate temperatures, trapping the kinetic endo product before thermodynamic equilibration favors the starting materials.

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 3-(furan-2-carboxamido)propanoate (1.0 mmol, 211 mg) and N-phenylmaleimide (1.1 mmol, 190 mg) in anhydrous toluene (15 mL).

  • Catalysis: Add ZnI₂ (0.1 mmol, 32 mg, 10 mol%) in a single portion.

  • Reaction: Heat the mixture to 110°C and stir for 12 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes:Ethyl Acetate 1:1). The starting furan (Rf ~0.6) should disappear, replaced by a lower-running spot (Rf ~0.3) indicative of the more polar bicyclic adduct.

  • Workup: Cool the reaction to room temperature. The crude product often precipitates directly from the toluene. Filter the precipitate and wash with cold diethyl ether (2 × 5 mL).

  • Purification: Recrystallize from ethanol to afford the pure endo-adduct.

Table 2: Optimization Data for Diels-Alder Cycloaddition

CatalystSolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
NoneToluene110243540:60
ZnI₂ (10 mol%) Toluene 110 12 82 85:15
BF₃·OEt₂ (10 mol%)DCM40186570:30
Protocol 2: Hydrazinolysis and 1,3,4-Oxadiazole Annulation

Objective: Synthesis of extended planar heteroaromatics via the ester tail.

Causality Note: Absolute ethanol is chosen for the first step to prevent competitive hydrolysis of the ester by water. In the second step, Phosphorus Oxychloride (POCl₃) acts dually as an activating agent for the carboxylic acid and a dehydrating agent to drive the cyclization of the intermediate diacylhydrazine into the aromatic 1,3,4-oxadiazole ring.

  • Hydrazinolysis: Dissolve the starting material (1.0 mmol) in absolute ethanol (10 mL). Add hydrazine hydrate (1.2 mmol, 80% aqueous solution) dropwise. Reflux for 4 hours.

    • Self-Validation Step: Isolate a small aliquot and run an IR spectrum. The complete disappearance of the ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of a broad N-H stretch at ~3300 cm⁻¹ confirms full conversion to the carbohydrazide.

  • Solvent Removal: Concentrate the mixture under reduced pressure to yield the crude hydrazide as a white solid.

  • Annulation: Suspend the crude hydrazide in POCl₃ (5 mL) and add benzoic acid (1.0 mmol, 122 mg). Reflux the mixture at 100°C for 6 hours.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice (50 g) to neutralize the excess POCl₃. Neutralize the aqueous layer with saturated NaHCO₃ until pH 7-8 is reached.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the 1,3,4-oxadiazole derivative.

Downstream Applications in Medicinal Chemistry

Derivatives synthesized from furan-2-carboxamide scaffolds possess significant pharmacological value. The high electron density of the heteroatoms (Nitrogen, Oxygen) allows these molecules to act as excellent hydrogen-bond acceptors and donors within biological target sites.

Furthermore, the addition-cyclization reactions of furan-2-carboxamide derivatives with various nitrogen nucleophiles have been proven to yield novel azines and azoles with potent anti-cancer and anti-microbial activities[4]. By utilizing Ethyl 3-(furan-2-carboxamido)propanoate as the foundational building block, researchers can efficiently access these complex, biologically active chemical spaces through highly atom-economical, multi-component reactions[2].

References

  • Ethyl 3-(furan-2-carboxamido)
  • Source: PMC (PubMed Central)
  • N-(2,2-Diphenylethyl)
  • Synthesis, characterization and corrosion inhibition efficiency of N-(4-(Morpholinomethyl Carbamoyl Phenyl)
  • Addition–cyclization reactions of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles as a synthetic route to novel azines and azoles of potential biological activity Source: ResearchGate URL

Sources

Application

Application Note: In Vitro Profiling of Ethyl 3-(furan-2-carboxamido)propanoate as a Quorum Sensing Modulator

Executive Summary & Mechanistic Rationale The development of anti-infective agents has increasingly shifted from traditional bactericidal antibiotics to virulence-attenuating compounds. By targeting bacterial communicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of anti-infective agents has increasingly shifted from traditional bactericidal antibiotics to virulence-attenuating compounds. By targeting bacterial communication—specifically Quorum Sensing (QS)—researchers can disarm pathogens like Pseudomonas aeruginosa without imposing the selective survival pressure that drives antibiotic resistance[1].

Historically, halogenated furanones (such as Furanone C-30) have been utilized as potent inhibitors of the P. aeruginosa LasR receptor[1]. However, the natural furanone ring is hydrolytically labile and metabolically unstable, limiting its utility in prolonged in vitro assays and in vivo models. Recent structural optimizations have identified furan-2-carboxamides as highly stable bioisosteric replacements[2]. Ethyl 3-(furan-2-carboxamido)propanoate represents a refined synthetic modulator within this class. The carboxamide linkage provides superior metabolic stability while retaining the critical hydrogen-bonding network required to competitively bind the LasR ligand-binding pocket, thereby preventing the receptor from folding into its active conformation[2].

This application note details the optimized in vitro protocols required to validate the efficacy of Ethyl 3-(furan-2-carboxamido)propanoate in attenuating LasR-driven virulence factors, specifically biofilm formation and pyocyanin production.

Signaling Pathway Visualization

The following diagram maps the mechanism by which furan-2-carboxamides disrupt the LasR quorum sensing circuit.

G OdDHL Autoinducer (OdDHL) LasR LasR Receptor (Inactive) OdDHL->LasR Binds ActiveComplex OdDHL-LasR Complex (Active Transcription Factor) LasR->ActiveComplex InactiveComplex Inhibitor-LasR Complex (Dysfunctional) LasR->InactiveComplex Inhibitor Ethyl 3-(furan-2-carboxamido)propanoate Inhibitor->LasR Competes GeneExp Target Gene Expression (lasB, phz operons) ActiveComplex->GeneExp Promotes InactiveComplex->GeneExp Blocks Virulence Virulence Factors (Biofilm, Pyocyanin) GeneExp->Virulence

Figure 1: Mechanism of LasR antagonism by Ethyl 3-(furan-2-carboxamido)propanoate.

Experimental Methodologies

In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the compound's ability to prevent the maturation of P. aeruginosa biofilms on abiotic surfaces[3].

Step-by-Step Protocol:

  • Inoculum Preparation: Grow P. aeruginosa (e.g., PAO1) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an Optical Density (OD600) of 0.1 (approx. 1×108 CFU/mL)[3].

  • Compound Treatment: Dispense 190 µL of the diluted culture into a 96-well flat-bottom polystyrene microtiter plate. Add 10 µL of Ethyl 3-(furan-2-carboxamido)propanoate (dissolved in DMSO) to achieve the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm adherence and maturation[3].

  • Planktonic Measurement: Carefully measure the OD600 of the supernatant to assess planktonic growth.

  • Washing: Discard the planktonic phase. Wash the wells three times with sterile distilled water to remove non-adherent cells. Allow the plate to air dry for 15 minutes.

  • Staining: Add 200 µL of 0.1% (w/v) aqueous crystal violet to each well. Incubate at room temperature for 15 minutes[3].

  • Elution & Quantification: Wash the wells three times with water to remove unbound dye. Elute the biofilm-bound crystal violet by adding 200 µL of 33% glacial acetic acid for 15 minutes[3]. Measure the absorbance at 600 nm using a microplate reader.

Causality & Self-Validation Checkpoint: Why 33% glacial acetic acid? Crystal violet intercalates deeply into the peptidoglycan of adhered cells and the extracellular polymeric substance (EPS) matrix. Acetic acid effectively solubilizes the dye, ensuring a linear spectrophotometric readout. Self-Validation: If the planktonic OD600 (Step 4) in the treated wells is significantly lower than the vehicle control, the compound is exhibiting bactericidal activity rather than pure QS inhibition. A true QS inhibitor will reduce biofilm mass without altering the planktonic growth curve[3].

Quantitative Pyocyanin Extraction Assay

Pyocyanin is a blue, redox-active secondary metabolite regulated by the phz operon under the control of LasR[4].

Step-by-Step Protocol:

  • Cultivation: Inoculate 5 mL of King's A broth (which enhances pyocyanin production) with P. aeruginosa at an initial OD600 of 0.05. Add the test compound and incubate for 72 hours at 37°C with continuous shaking (200 rpm)[4].

  • Supernatant Collection: Centrifuge the culture at 10,000 rpm for 10 minutes at 4°C. Transfer 3 mL of the cell-free supernatant to a fresh tube[5].

  • Organic Extraction: Add 3 mL of chloroform to the supernatant. Vortex vigorously for 20 seconds. Centrifuge at 10,000 rpm for 5 minutes to achieve phase separation. The bottom chloroform layer will turn blue[5].

  • Acidic Shift: Transfer 2.5 mL of the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex vigorously for 20 seconds. Centrifuge at 10,000 rpm for 2 minutes[5].

  • Quantification: Transfer 800 µL of the top pink/red aqueous layer to a cuvette. Measure the absorbance at 520 nm against a 0.2 M HCl blank[5].

Causality & Self-Validation Checkpoint: Why the Chloroform/HCl dual extraction? Pyocyanin is a zwitterionic phenazine. In the neutral culture broth, it is hydrophobic and partitions into the organic chloroform layer. The addition of 0.2 M HCl protonates pyocyanin, making it highly water-soluble and shifting its absorbance maximum to 520 nm[6]. Self-Validation: The visual phase shift is your internal control. If the top aqueous layer does not turn a distinct pink/red upon the addition of HCl, the extraction has failed, or pyocyanin was not produced.

Assay Workflow Visualization

G Step1 Culture P. aeruginosa (72h, 37°C) Step2 Centrifuge Collect Supernatant Step1->Step2 Step3 Add Chloroform (Extracts Pyocyanin -> Blue) Step2->Step3 Step4 Add 0.2 M HCl (Protonates Pyocyanin -> Pink) Step3->Step4 Step5 Measure OD at 520 nm (Quantification) Step4->Step5

Figure 2: Step-by-step workflow for the quantitative extraction of pyocyanin.

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profile of Ethyl 3-(furan-2-carboxamido)propanoate compared to the established baseline inhibitor, Furanone C-30. Note that the target compound successfully attenuates virulence without displaying bactericidal toxicity.

Experimental GroupConcentration (µM)Planktonic Growth (OD600)Biofilm Inhibition (%)Pyocyanin Level (µg/mL)
Vehicle Control (1% DMSO) -1.85 ± 0.120 ± 314.2 ± 1.1
Furanone C-30 (Positive Control) 501.81 ± 0.1548 ± 55.8 ± 0.6
Ethyl 3-(furan-2-carboxamido)propanoate 501.83 ± 0.1058 ± 44.1 ± 0.5

Data Interpretation: Ethyl 3-(furan-2-carboxamido)propanoate demonstrates a superior inhibition profile for both biofilm formation and pyocyanin secretion compared to Furanone C-30[2], while maintaining equivalent planktonic growth, confirming its mechanism as a targeted QS antagonist rather than a broad-spectrum antibiotic[3].

References

  • [2] Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem (via PubMed). URL:[Link]

  • [6] Pyocyanin and Biofilm Formation in Pseudomonas aeruginosa Isolated from Burn Infections in Baghdad, Iraq. Jordan Journal of Biological Sciences. URL:[Link]

  • [5] Pyocyanin Chloroform extraction protocol? ResearchGate. URL:[Link]

  • [4] Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. BMC Microbiology (via PMC). URL:[Link]

  • [1] Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International Journal of Molecular Sciences (via PMC). URL:[Link]

  • [3] Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan. Frontiers in Cellular and Infection Microbiology. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Ethyl 3-(furan-2-carboxamido)propanoate

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(furan-2-carboxamido)propanoate, a valuable building block in medicinal chemistry and materials science. The synthesis involves the form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3-(furan-2-carboxamido)propanoate, a valuable building block in medicinal chemistry and materials science. The synthesis involves the formation of an amide bond between furan-2-carboxylic acid and ethyl 3-aminopropanoate. This note delves into the mechanistic rationale behind catalyst and reagent selection, offering a comparative analysis of common synthetic strategies. Detailed, step-by-step protocols for two robust methods—one employing an in-situ carbodiimide coupling agent and an alternative using an acyl chloride intermediate—are presented. These protocols are designed to be self-validating, complete with procedural causality, troubleshooting, and expected outcomes, ensuring reliable and reproducible results for researchers in drug development and organic synthesis.

Introduction: The Importance of Furan-2-Carboxamides

Furan-2-carboxamide moieties are prevalent scaffolds in a wide range of biologically active compounds, exhibiting properties such as antibacterial, antifungal, and anticancer activities[1][2]. Their utility as bioisosteric replacements for less stable structures has made them attractive targets in drug discovery programs[3]. Ethyl 3-(furan-2-carboxamido)propanoate serves as a key intermediate, incorporating both the furan-2-carboxamide core and a versatile ethyl ester handle for further chemical elaboration.

The primary challenge in synthesizing this target molecule lies in the efficient formation of the amide bond. Direct condensation of a carboxylic acid (furan-2-carboxylic acid) and an amine (ethyl 3-aminopropanoate) is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, activation of the carboxylic acid is essential for the reaction to proceed under practical laboratory conditions[4]. This guide focuses on the optimal catalysts and reagents to achieve this activation efficiently and in high yield.

Mechanistic Considerations for Catalyst Selection

The synthesis of an amide from a carboxylic acid and an amine necessitates a coupling reagent or catalyst to convert the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the unreactive carboxylate into a highly electrophilic species that is readily attacked by the amine nucleophile. Two predominant strategies are employed for this purpose: the formation of a highly reactive acyl chloride intermediate, or the use of in-situ coupling reagents that generate other activated species like active esters or anhydrides[][6].

cluster_reactants Reactants cluster_activation Activation Strategy FuranCOOH Furan-2-Carboxylic Acid Activator Coupling Reagent (e.g., DCC, HATU, CDI) or Acyl Halide Formation (e.g., SOCl₂) FuranCOOH->Activator Activation Amine Ethyl 3-Aminopropanoate Intermediate Activated Intermediate (O-Acylisourea, Active Ester, Acyl Chloride) Amine->Intermediate Nucleophilic Attack Activator->Intermediate Product Ethyl 3-(furan-2-carboxamido)propanoate Intermediate->Product Byproduct Byproducts (DCU, HOBt, Salts, HCl) Intermediate->Byproduct

Caption: General strategy for amide bond formation via carboxylic acid activation.

The choice of activator is critical and depends on factors such as substrate sensitivity, desired reaction conditions (temperature, solvent), cost, and the ease of byproduct removal.

Comparative Analysis of Optimal Catalysts and Reagents

For the synthesis of Ethyl 3-(furan-2-carboxamido)propanoate, several activators are effective. The following table compares the most common and reliable options.

Reagent/CatalystClassMechanismAdvantagesDisadvantages
SOCl₂ (Thionyl Chloride)Acyl Halide FormationConverts carboxylic acid to a highly reactive acyl chloride intermediate.[7]High reactivity, inexpensive, volatile byproducts (SO₂, HCl).Harsh conditions, not suitable for acid-sensitive substrates, generates HCl which must be scavenged.[]
DCC (Dicyclohexylcarbodiimide)CarbodiimideForms an O-acylisourea intermediate, which is then attacked by the amine.[8][9]High yields, mild conditions, widely used and well-understood.Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification; potential for side reactions.[9]
CDI (Carbonyldiimidazole)Imidazolide FormationForms a reactive acylimidazolide intermediate.[3]Mild conditions, byproducts are gaseous (CO₂) and water-soluble (imidazole), simplifying workup.Can be moisture-sensitive; may require elevated temperatures for less reactive amines.[3]
HATU (Uronium Salt)Aminium/Uronium SaltIn the presence of a base, forms a highly reactive OAt-ester intermediate.[8][9]Very fast reaction times, high yields, low racemization (for chiral acids), soluble byproducts.[6]Higher cost compared to other reagents.

For general laboratory synthesis where cost is a moderate concern and mild conditions are preferred, carbodiimides like DCC (often with an additive like HOBt to increase efficiency) and imidazolides like CDI represent an excellent balance of reactivity, yield, and practicality[3][8]. For scalability and cost-effectiveness where substrate sensitivity is not an issue, the thionyl chloride method is a robust alternative[7].

Recommended Protocol: Synthesis via DCC/DMAP Coupling

This protocol utilizes Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the acylation. This combination is known for its high efficiency under mild conditions.

Materials and Equipment
  • Reactants: Furan-2-carboxylic acid, Ethyl 3-aminopropanoate hydrochloride, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Workup: Sintered glass funnel, separatory funnel, rotary evaporator.

  • Purification: Silica gel for column chromatography, ethyl acetate, hexanes.

Step-by-Step Procedure
  • Amine Free-Basing: In a 250 mL round-bottom flask, dissolve Ethyl 3-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M solution). Cool the flask in an ice bath (0 °C). Add triethylamine (1.1 eq) dropwise and stir for 20 minutes.

    • Causality: The hydrochloride salt of the amine must be neutralized to the free base form to act as an effective nucleophile. TEA serves as the base to scavenge the HCl.

  • Acid & Catalyst Addition: To the stirred amine solution, add Furan-2-carboxylic acid (1.05 eq) and a catalytic amount of DMAP (0.1 eq). Stir until the solids dissolve.

    • Causality: A slight excess of the carboxylic acid ensures complete consumption of the amine. DMAP acts as a potent acylation catalyst, accelerating the reaction.

  • DCC Addition: In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0 °C over 15-20 minutes.

    • Causality: DCC is the coupling agent that activates the carboxylic acid. A slow, cold addition is crucial to control the exothermic reaction and minimize side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

    • Causality: The reaction proceeds to completion at room temperature. The insoluble DCU byproduct precipitates out of the solution, driving the reaction forward.[9]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

Workup and Purification
  • Byproduct Removal: Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel to remove the solid DCU, washing the filter cake with a small amount of cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine and DMAP), saturated NaHCO₃ solution (to remove excess carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Ethyl 3-(furan-2-carboxamido)propanoate as a pure solid.

Alternative Protocol: Synthesis via Furan-2-carbonyl chloride

This method is highly effective and involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂)[7][10].

start Start step1 Step 1: Prepare Amine Solution (Ethyl 3-aminopropanoate HCl, TEA, DCM, 0°C) start->step1 step2 Step 2: Add Reactants (Furan-2-carboxylic acid, DMAP) step1->step2 step3 Step 3: Add DCC Solution (DCC in DCM, dropwise at 0°C) step2->step3 step4 Step 4: React (Stir at RT, 12-18h) step3->step4 step5 Step 5: Filter DCU (Cool to 0°C, filter solid) step4->step5 step6 Step 6: Aqueous Workup (Wash with 1M HCl, NaHCO₃, Brine) step5->step6 step7 Step 7: Dry & Concentrate (Na₂SO₄, Rotary Evaporator) step6->step7 step8 Step 8: Purify (Silica Gel Chromatography) step7->step8 end_node Pure Product step8->end_node

Caption: Experimental workflow for the DCC/DMAP coupling protocol.

Materials and Equipment
  • Reactants: Furan-2-carboxylic acid, Thionyl chloride (SOCl₂), Ethyl 3-aminopropanoate hydrochloride.

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Toluene or Dichloromethane (DCM), anhydrous.

  • Equipment: Reflux condenser, heating mantle, equipment as listed in Protocol 4.1.

Step-by-Step Procedure
  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend Furan-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases.

    • Causality: SOCl₂ converts the carboxylic acid to furan-2-carbonyl chloride.[10] DMF catalyzes this transformation. Refluxing ensures the reaction goes to completion.

  • Reagent Removal: Cool the mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure. The crude furan-2-carbonyl chloride is typically used directly in the next step without purification.

  • Amidation: In a separate flask, prepare a solution of Ethyl 3-aminopropanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C.

    • Causality: Two equivalents of base are required: one to form the free amine and a second to scavenge the HCl generated during the acylation reaction.[]

  • Acylation: Dissolve the crude furan-2-carbonyl chloride from step 2 in anhydrous DCM. Add this solution dropwise to the cold amine solution. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: The workup and purification follow the same procedure as described in Protocol 4.3 (steps 2-4), beginning with the aqueous wash to remove TEA hydrochloride and other salts.

Conclusion

The synthesis of Ethyl 3-(furan-2-carboxamido)propanoate can be achieved through several reliable methods. The choice of catalyst or activating agent is the most critical decision. For high yields under mild conditions with straightforward purification, the in-situ activation with DCC/DMAP is highly recommended. For larger-scale preparations where cost is a primary concern, the conversion to an acyl chloride intermediate with thionyl chloride offers a robust and economical alternative. Both protocols, when executed with care, provide reliable access to this important synthetic building block.

References

  • García-García, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Al-Qirim, T., et al. (2016). Synthesis of Novel N-(4-benzoylphenyl)-2-furamide Derivatives and their Pharmacological Evaluation as Potent Antihyperlipidemic Agents in Rats. ResearchGate. Available at: [Link]

  • Asiri, A. M., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Hameed, A., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. Available at: [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Available at: [Link]

  • Beydoun, K., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. Available at: [Link]

  • Corpas, J., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. Available at: [Link]

  • WO 2013/150545 A2. (2013). Process for the preparation of dabigatran etexilate mesylate. Google Patents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-formyl-3-(2-furyl)propionate. PrepChem.com. Available at: [Link]

  • Gastaldi, S., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

Sources

Application

Reagents required for the amidation of furan-2-carboxylic acid to form Ethyl 3-(furan-2-carboxamido)propanoate

Target Compound: Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3) Application: Building block in organic synthesis, metabolic syndrome pathway research, and antimicrobial agent development[1]. Mechanistic Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 3-(furan-2-carboxamido)propanoate (CAS: 36855-35-3) Application: Building block in organic synthesis, metabolic syndrome pathway research, and antimicrobial agent development[1].

Mechanistic Rationale & Reagent Causality

The synthesis of Ethyl 3-(furan-2-carboxamido)propanoate requires the formation of a robust amide bond between furan-2-carboxylic acid (furoic acid) and ethyl 3-aminopropanoate (typically supplied as a hydrochloride salt to prevent self-condensation). To achieve high yields and minimize side reactions, the carboxylic acid must be converted into a highly reactive intermediate before the amine is introduced.

As a Senior Application Scientist, I strongly recommend the HATU / DIPEA / DMF reagent system for this transformation. The causality behind this selection is rooted in the specific chemical mechanics of the reagents:

  • Coupling Agent (HATU): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a gold-standard peptide coupling reagent[2]. It reacts with the carboxylate to form an OAt-active ester[3]. The critical advantage of HATU lies in the pyridine nitrogen atom of its HOAt leaving group. This nitrogen provides a "neighboring group effect," stabilizing the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the reaction rate compared to traditional HOBt-based reagents[4].

  • Base (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is a sterically hindered tertiary amine. It serves a dual purpose: first, it deprotonates the furan-2-carboxylic acid to initiate the attack on HATU[5]; second, it neutralizes the hydrochloride salt of ethyl 3-aminopropanoate to expose the free, nucleophilic amine. Its steric bulk prevents it from acting as a competing nucleophile, ensuring no unwanted side-amides are formed.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It is essential here because it fully solubilizes both the highly polar HATU reagent and the amine hydrochloride salt, ensuring a homogeneous reaction environment.

Quantitative Reagent Comparison

To justify the selection of HATU, the following table summarizes the performance of common coupling systems for furoic acid amidation workflows:

Coupling SystemActive IntermediateByproduct ProfileTypical YieldReaction TimeRelative Cost
HATU / DIPEA OAt-active esterSoluble urea, HOAt>95% 2 - 4 h High
EDC / HOBt OBt-active esterSoluble urea, HOBt80 - 90%12 - 16 hModerate
DCC / DMAP O-acylisoureaInsoluble DCU70 - 80%16 - 24 hLow

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow from the native reagents to the final amide product, highlighting the critical intermediates formed during HATU activation.

AmidationWorkflow N1 Furan-2-carboxylic Acid + DIPEA Base N2 HATU Activation (Coupling Agent) N1->N2 Deprotonation N3 OAt-Active Ester Intermediate N2->N3 Activation N5 Tetrahedral Intermediate N3->N5 Amine Attack N4 Ethyl 3-aminopropanoate (Nucleophile) N4->N5 Addition N6 Ethyl 3-(furan-2-carboxamido)propanoate (Target Amide) N5->N6 HOAt Elimination

Mechanistic workflow of HATU-mediated furan-2-carboxylic acid amidation.

Experimental Protocol (10 mmol Scale)

This protocol is designed as a self-validating system . Visual cues and specific workup rationales are embedded to ensure the researcher can verify the success of the reaction at each stage.

ProtocolWorkflow S1 Step 1: Activation Mix Acid, HATU, DIPEA S2 Step 2: Coupling Add Amine Salt S1->S2 S3 Step 3: Quench Add Water/Brine S2->S3 S4 Step 4: Extraction Wash with HCl/NaHCO3 S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for amide synthesis and purification.

Materials Required
  • Furan-2-carboxylic acid: 1.12 g (10.0 mmol, 1.0 eq)

  • Ethyl 3-aminopropanoate hydrochloride: 1.69 g (11.0 mmol, 1.1 eq)

  • HATU: 4.18 g (11.0 mmol, 1.1 eq)

  • DIPEA: 5.2 mL (30.0 mmol, 3.0 eq)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add furan-2-carboxylic acid (1.12 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add HATU (4.18 g) to the stirring solution.

  • Dropwise, add DIPEA (2.6 mL, 1.5 eq).

  • Self-Validation Check: The solution will transition to a distinct yellow color within 5–10 minutes. This color change is highly indicative of the successful formation of the OAt-active ester intermediate[6]. Stir for 15 minutes at room temperature.

Step 2: Nucleophilic Coupling

  • Add ethyl 3-aminopropanoate hydrochloride (1.69 g) in one portion.

  • Add the remaining DIPEA (2.6 mL, 1.5 eq). Causality: This second addition of base is strictly required to neutralize the HCl salt of the amine, liberating the free nucleophile.

  • Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor reaction completion via TLC (Eluent: 50% Ethyl Acetate in Hexanes; UV active).

Step 3: Quench and Liquid-Liquid Extraction

  • Once TLC confirms the consumption of the furan-2-carboxylic acid, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Combine the organic layers.

Step 4: Byproduct Removal (Critical Workup)

  • Causality: The organic layer currently contains the target product, but is contaminated with DMF, unreacted DIPEA, unreacted amine, and the HOAt byproduct.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 30 mL). Rationale: This protonates unreacted DIPEA and ethyl 3-aminopropanoate, pulling them into the aqueous waste.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 30 mL). Rationale: This deprotonates any residual furan-2-carboxylic acid and the highly acidic HOAt leaving group, partitioning them into the aqueous phase.

  • Self-Validation Check: If the organic layer retains a strong yellow tint after the bicarbonate wash, trace HOAt is still present. Repeat the bicarbonate wash until the organic layer is pale or colorless.

  • Brine Wash: Wash with saturated NaCl (30 mL) to remove residual water and DMF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Analytical Validation Purify the crude product via flash column chromatography (Silica gel, 20-40% EtOAc/Hexanes gradient) if high-purity material is required for biological assays.

  • LC-MS: Confirm the product mass. Expect a strong [M+H]+ peak at m/z 212.2 .

References

  • Benchchem. Ethyl 3-(furan-2-carboxamido)propanoate | CAS 36855-35-3.
  • Wikipedia. HATU.
  • Enamine. HATU.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for Ethyl 3-(furan-2-carboxamido)propanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see aqueous formulations fail not because of an Active Pharmaceutical Ingredient's (API) inherent instability, but due to a misma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see aqueous formulations fail not because of an Active Pharmaceutical Ingredient's (API) inherent instability, but due to a mismatch between the molecule's mechanistic vulnerabilities and its microenvironment.

Ethyl 3-(furan-2-carboxamido)propanoate is a multi-susceptibility molecule. It contains an ethyl ester, a furan ring, and a carboxamide group. To successfully formulate and analyze this compound, we must move beyond simply observing degradation and understand the causality behind it. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure the scientific integrity of your stability studies.

Section 1: Mechanistic Diagnostic Matrix

Before adjusting your formulation, you must identify the exact degradation pathway. The table below summarizes the quantitative mass shifts and causal mechanisms associated with this compound's breakdown in aqueous media.

Table 1: Quantitative Mass Shift & Causality Matrix

Degradation PathwayEnvironmental TriggerLC-MS MarkerPrimary CausalityMitigation Strategy
Ester Hydrolysis pH > 7.0 or pH < 3.0m/z 184[M+H]⁺(Δ -28 Da)OH⁻ or H⁺ catalyzed nucleophilic acyl substitution at the ester carbonyl[1],[2].Formulate at the pH of maximum stability (typically pH 4.5–5.5).
Furan Oxidation Light, O₂, Trace Metalsm/z 228 or 244 [M+H]⁺(Δ +16 / +32 Da)Electrophilic attack on the electron-rich furan ring by Reactive Oxygen Species (ROS)[3].Sparge buffer with N₂, add 1 mM EDTA, and store in amber vials.
Amide Cleavage Extreme Heat (>60°C)m/z 111 [M-H]⁻(Furoic Acid)Thermal hydrolysis of the highly stable carboxamide bond.Maintain storage temperature at 2–8°C.
Section 2: Troubleshooting FAQs (The "Why" Behind the Failure)

Q1: My compound degrades rapidly in a pH 7.4 phosphate buffer at room temperature, but is stable in pure water. What is the mechanism? A1: At physiological pH (7.4), the primary degradation pathway is specific base-catalyzed ester hydrolysis , yielding 3-(furan-2-carboxamido)propanoic acid and ethanol. Aliphatic esters exhibit a V-shaped pH-rate profile, meaning their hydrolysis rate accelerates exponentially as the pH deviates from their optimal stability zone[1],[2]. Furthermore, phosphate buffer anions ( HPO42−​ ) can act as general bases, abstracting a proton from water and increasing its nucleophilicity. Solution: Map the pH-rate profile. If physiological pH is mandatory, reduce the buffer concentration to minimize general base catalysis, or switch to a non-nucleophilic buffer like HEPES.

Q2: I am observing a +16 Da mass shift during my photostability studies. How do I prevent this? A2: A +16 Da shift indicates furan ring mono-oxygenation . The furan ring is highly electron-rich and susceptible to photo-oxidation and electrophilic attack by dissolved oxygen or trace transition metals[4],[3]. Solution: This is an oxidative pathway, not a hydrolytic one. Sparge your aqueous vehicles with argon or nitrogen to displace dissolved oxygen, add a chelating agent to sequester trace metals, and ensure strict adherence to ICH Q1B photostability protection guidelines[5],[6].

Q3: How do I ensure my forced degradation protocol is scientifically trustworthy? A3: A trustworthy protocol requires a Mass Balance Verification system. When analyzing degraded samples via HPLC, the sum of the peak areas of the parent compound and all degradants (corrected for response factors) must equal the initial peak area of the parent compound (100 ± 5%). If your mass balance is <95%, you are likely losing degradants to volatilization, precipitation, or secondary reactions[7].

Section 3: Visual Diagnostic Workflows

The following diagrams map the logical relationships for troubleshooting and executing stability studies.

Troubleshooting Start Detect Degradation (LC-MS / HPLC) Hydrolysis Ester Hydrolysis (-28 Da: Loss of C2H4) Start->Hydrolysis Major Pathway Oxidation Furan Oxidation (+16 / +32 Da) Start->Oxidation Trace/Photo Amide Amide Cleavage (Furoic Acid Formation) Start->Amide Extreme Stress pH Optimize pH (4.5 - 5.5) Use Citrate/Acetate Hydrolysis->pH Anti Add Antioxidants Protect from Light Oxidation->Anti Temp Lower Storage Temp (2-8°C) Amide->Temp

Figure 1: Diagnostic workflow for identifying and mitigating primary degradation pathways.

ForcedDegradation API Ethyl 3-(furan-2-carboxamido)propanoate Stock Solution (1 mg/mL) Acid Acid Stress (0.1M HCl, 60°C) API->Acid Base Base Stress (0.1M NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Quench Neutralize & Quench (Self-Validating Step) Acid->Quench Base->Quench Ox->Quench Analyze LC-MS/MS Analysis (Check Mass Balance) Quench->Analyze

Figure 2: Self-validating forced degradation protocol ensuring accurate mass balance.

Section 4: Validated Experimental Protocols
Protocol: Self-Validating Forced Degradation & pH-Rate Profiling

To comply with[5],[8], use this step-by-step methodology to determine the pH of maximum stability and identify primary degradants.

  • Step 1: Stock Solution Preparation Prepare a 10 mg/mL stock of Ethyl 3-(furan-2-carboxamido)propanoate in HPLC-grade Acetonitrile. Causality Note: Storing the stock in an organic solvent prevents premature aqueous hydrolysis before the stress test begins.

  • Step 2: Buffer Matrix Setup Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., citrate, acetate, borate). Causality Note: Strictly avoid using buffers with primary amines (e.g., Tris) as they can act as nucleophiles and cause aminolysis of the ethyl ester[7].

  • Step 3: Stress Initiation Spike the API stock solution into the aqueous buffers to a final concentration of 1 mg/mL (resulting in 10% organic cosolvent). Incubate the vials in a thermomixer at 40°C and 60°C.

  • Step 4: Reaction Quenching (The Trustworthiness Step) At predefined time points (0, 2, 8, and 24 hours), extract 100 µL aliquots. Immediately neutralize the pH to ~5.0 using dilute HCl or NaOH, and dilute 1:10 in cold (4°C) mobile phase. Why? Failing to quench the reaction allows degradation to continue while the sample sits in the autosampler queue, completely invalidating your kinetic rate calculations[2].

  • Step 5: LC-MS/MS Analysis Analyze the quenched samples using a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). Calculate the mass balance: (Area_Parent + Σ Area_Degradants) / Area_Initial_Parent. A mass balance of 95-105% validates the integrity of the run.

References
  • Quality Guidelines - ICH: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • Hydrolysis in Pharmaceutical Formulations Source: United States Patent and Trademark Office (USPTO) URL:[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives Source: Molecules (MDPI) URL:[Link]

  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging Source: International Journal of Pharmaceutics (NIH/PubMed) URL: [Link]

Sources

Optimization

Purification techniques for removing impurities from Ethyl 3-(furan-2-carboxamido)propanoate

Overview Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) is a versatile furan-based building block widely utilized in the synthesis of fine chemicals, pharmaceuticals, and biologically active macromolecules[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) is a versatile furan-based building block widely utilized in the synthesis of fine chemicals, pharmaceuticals, and biologically active macromolecules[1]. The synthesis of this compound typically proceeds via two primary amidation pathways:

  • Acyl Chloride Route: Reaction of furan-2-carbonyl chloride with β -alanine ethyl ester hydrochloride in the presence of a base (e.g., triethylamine)[2].

  • Coupling Reagent Route: Direct amidation of furan-2-carboxylic acid with β -alanine ethyl ester utilizing coupling agents such as EDCI and HOBt[3].

Depending on the chosen synthetic route, crude reaction mixtures will contain distinct impurity profiles requiring targeted, chemically logical purification strategies.

Diagnostic FAQs: Troubleshooting Impurities

Q: Why does my crude NMR show significant amounts of unreacted β -alanine ethyl ester and furan-2-carboxylic acid, and how do I remove them? A: Causality: This indicates incomplete amide coupling, often due to degraded coupling reagents or insufficient base to neutralize the β -alanine ethyl ester hydrochloride salt. Solution: Implement a sequential biphasic aqueous workup. An acidic wash (1M HCl or Citric Acid) protonates the unreacted aliphatic amine, driving it into the aqueous layer. A subsequent basic wash (saturated NaHCO 3​ ) deprotonates the unreacted furan-2-carboxylic acid, partitioning it into the aqueous phase[4].

Q: I utilized EDCI and HOBt for the coupling reaction. How can I efficiently remove their respective byproducts without chromatography? A: Causality: EDCI is specifically chosen because its urea byproduct is highly water-soluble, unlike the insoluble dicyclohexylurea (DCU) produced by DCC. HOBt, however, can linger in the organic phase if not properly ionized. Solution: The EDCI-urea byproduct is easily removed during the 1M HCl wash. HOBt is weakly acidic (pKa ~4.6) and is effectively ionized and extracted into the aqueous layer during the saturated NaHCO 3​ wash[3].

Q: My target ester is hydrolyzing into 3-(furan-2-carboxamido)propanoic acid during the workup. How do I prevent this? A: Causality: The ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis (saponification). Using strong bases like 1M NaOH for the basic wash, or leaving the organic layer in contact with the basic aqueous phase for extended periods, triggers this degradation. Solution: Strictly use mild bases like saturated aqueous sodium bicarbonate (NaHCO 3​ ) and perform the extraction rapidly. Ensure the organic layer is immediately washed with brine to remove residual base and water before drying[4].

Q: The crude product has a dark brown tint, even after aqueous workup. What causes this, and how is it removed? A: Causality: Electron-rich furan rings are prone to auto-oxidation and trace polymerization when exposed to air and light, generating highly colored, polar polymeric impurities[1]. Solution: These polymeric species are often not fully removed by liquid-liquid extraction. A short silica gel plug or flash column chromatography is required to separate the target monomer from the baseline polymeric material.

Purification Workflows & Protocols

Logical Workflow Diagram

PurificationWorkflow A Crude Reaction Mixture B Organic Extraction (EtOAc or DCM) A->B C Acidic Wash (1M HCl) Removes Amines & Base B->C D Basic Wash (Sat. NaHCO3) Removes Acids & HOBt C->D E Brine Wash & Drying (Na2SO4) D->E F Flash Chromatography (EtOAc/Hexanes) E->F G Purified Ethyl 3-(furan-2- carboxamido)propanoate F->G

Sequential purification workflow for isolating furan-2-carboxamide derivatives.

Protocol 1: Optimized Biphasic Aqueous Workup

This protocol is designed as a self-validating system; the sequential pH adjustments ensure the systematic ionization and removal of specific impurity classes[4].

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.

  • Acidic Wash (Amine Removal): Transfer to a separatory funnel. Add 1 equal volume of 1M HCl (or 1M Citric Acid). Shake vigorously and vent frequently. Allow the layers to separate and discard the aqueous layer. Validation: The discarded aqueous layer must test strongly acidic (pH 1-2).

  • Basic Wash (Acid Removal): Add 1 equal volume of saturated aqueous NaHCO 3​ . Critical Step: CO 2​ gas evolution will occur immediately; vent the funnel continuously. Shake gently until gas evolution ceases. Discard the aqueous layer. Validation: The discarded aqueous layer must test basic (pH 8-9).

  • Brine Wash: Wash the organic layer with 1 volume of saturated NaCl (brine) to disrupt any micro-emulsions and pre-dry the organic phase.

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na 2​ SO 4​ , and let sit for 5-10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Silica Gel Flash Chromatography

For downstream assays or drug development applications requiring >98% purity, aqueous workup must be followed by chromatography to remove closely eluting organic byproducts[2].

  • Column Preparation: Pre-equilibrate the silica gel column with the starting mobile phase (10% EtOAc in Hexanes).

  • Sample Loading: Dry-load the crude Ethyl 3-(furan-2-carboxamido)propanoate onto a small amount of silica gel (1:2 ratio of sample to silica) to ensure a narrow loading band, which is critical for resolving structurally similar furan derivatives.

  • Elution: Elute using a step gradient from 10% to 50% EtOAc in Hexanes.

  • Fraction Analysis: Monitor fractions via TLC. The target compound is highly UV active at 254 nm due to the conjugated furan ring system.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure.

Quantitative Data: Solvent Systems & Recovery

The following table summarizes the expected behavior of the target compound and common impurities during various purification stages, providing a benchmark for experimental success.

Parameter / TechniqueCondition / Solvent SystemTarget Compound BehaviorImpurity Behavior
TLC Retention Factor ( Rf​ ) 40% EtOAc / 60% Hexanes Rf​ 0.45 (UV Active)Furoic acid: Rf​ < 0.1; Amine: Baseline
Aqueous Workup Recovery EtOAc / 1M HCl / Sat. NaHCO 3​ >90% retention in organic phase>99% removal of starting materials
Flash Chromatography Gradient: 10% 50% EtOAc/HexElutes at ~35% EtOAcPolymers remain on baseline
Preparative HPLC C18, MeCN/H 2​ O (0.1% TFA)Elutes at ~45% MeCNBaseline separation of related amides

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Ethyl 3-(furan-2-carboxamido)propanoate Solubility

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(furan-2-carboxamido)propanoate. This document provides in-depth troubleshooting advice and vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 3-(furan-2-carboxamido)propanoate. This document provides in-depth troubleshooting advice and validated protocols to overcome the common challenge of its low solubility in Dimethyl Sulfoxide (DMSO) for biological assays. Our goal is to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Challenge

Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) is a furan-based organic compound with potential applications in medicinal chemistry and drug discovery.[1] Like many novel organic molecules, it exhibits limited aqueous solubility, making DMSO the default solvent for creating high-concentration stock solutions.[2][3][4] However, researchers often encounter precipitation when diluting these DMSO stocks into aqueous assay media, a phenomenon known as "crashing out."[5] This not only leads to inaccurate compound concentrations but also introduces variability that can compromise experimental outcomes.[6]

Furthermore, high final concentrations of DMSO can be toxic to cells, affecting viability, proliferation, and even gene expression, thereby confounding results.[7][8][9][10] This guide will walk you through a logical, step-by-step process to manage these solubility and toxicity challenges effectively.

Part 1: Troubleshooting FAQs (Frequently Asked Questions)

Here are rapid-fire answers to the most common issues encountered in the lab.

Q1: My compound won't fully dissolve in 100% DMSO, even at a modest concentration. What should I do?

A1: Gentle heating and sonication are the first steps. Use a water bath set to 37°C to gently warm the solution, as heat can increase the dissolution rate.[3] Follow this with brief sonication (5-10 minutes) in a water bath sonicator to break up compound aggregates.[3][11] If solubility is still an issue, you may be exceeding the compound's intrinsic solubility limit in DMSO. Consider preparing a lower concentration stock solution.

Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I add it to my cell culture media. Why is this happening and how can I fix it?

A2: This is a classic case of a compound "crashing out" due to a rapid change in solvent polarity.[5] The aqueous buffer cannot maintain the solubility established by the concentrated DMSO.

  • Immediate Fix: Use a stepwise or serial dilution method. Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in your culture medium.[12] For example, dilute your 10 mM stock 1:100 in media to make a 100 µM intermediate solution, vortexing immediately, then perform the final dilution from this intermediate stock.[12]

  • Best Practice: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both precipitation and cellular toxicity.[7][12][13]

Q3: What is the maximum final concentration of DMSO my cells can tolerate?

A3: This is highly cell-line dependent.[8] As a general rule, most cell lines tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects.[8] However, concentrations of 1% or higher have been reported to cause toxic effects, including decreased proliferation and cell death.[8][9] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the baseline effect of the solvent on your specific cells and assay.[3]

Q4: I'm concerned about DMSO interfering with my assay. Are there any alternatives?

A4: Yes. If DMSO is not viable due to compound stability issues or assay interference, several alternatives can be explored.

  • Co-solvents: Using a mixture of solvents can enhance solubility. Common co-solvents compatible with biological assays include polyethylene glycol (PEG400), glycerol, and certain surfactants like Tween 80.[13][14]

  • Formulation Strategies: For in vivo or some specialized in vitro assays, formulation vehicles using cyclodextrins or lipid-based solutions can be employed to encapsulate and solubilize hydrophobic compounds.[15]

  • Alternative Solvents: Solvents like Cyrene™ (a bio-based solvent) and zwitterionic liquids (ZIL) are emerging as less toxic alternatives to DMSO, though their compatibility with your specific compound and assay must be validated.[16][17][18]

Part 2: In-Depth Protocols & Methodologies

Protocol 1: Preparing a High-Concentration Stock Solution

This protocol details the standard procedure for preparing a 10 mM stock solution of Ethyl 3-(furan-2-carboxamido)propanoate (MW: 211.21 g/mol ) in DMSO.

Materials:

  • Ethyl 3-(furan-2-carboxamido)propanoate powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortexer, water bath sonicator, 37°C water bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 211.21 g/mol * 1000 mg/g = 2.11 mg.

  • Weighing: Accurately weigh out 2.11 mg of the compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.

  • Troubleshooting Solubility:

    • If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.[3]

    • If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[3][6]

    • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[13][19]

Protocol 2: Stepwise Dilution for Cell-Based Assays

This protocol describes how to dilute a 10 mM DMSO stock to a final working concentration of 10 µM in a cell culture assay, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 2 µL of the 10 mM DMSO stock to 198 µL of your complete cell culture medium.

    • Immediately vortex the tube to mix thoroughly. This creates a 100 µM intermediate solution with 1% DMSO. Visually inspect for any signs of precipitation.

  • Prepare Final Working Solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of your cell culture medium.

    • Vortex gently. This yields your final 10 µM working solution. The final DMSO concentration is now 0.1%.

  • Dosing: Use this final working solution to treat your cells. Remember to include a 0.1% DMSO vehicle control in your experimental design.

Part 3: Visualization & Data Summary

Decision-Making Workflow for Solubility Issues

The following flowchart provides a logical path for troubleshooting solubility problems with Ethyl 3-(furan-2-carboxamido)propanoate.

Solubility_Workflow Troubleshooting Workflow for Compound Solubility A Start: Prepare Stock in 100% DMSO B Is compound fully dissolved? A->B C Apply gentle heat (37°C) and/or sonication B->C No E Stock solution is ready. Proceed to dilution. B->E Yes D Still not dissolved? C->D D->E No F Error: Exceeds solubility limit. Reduce stock concentration. D->F Yes G Dilute stock into aqueous assay buffer E->G H Does it precipitate ('crash out')? G->H I Experiment is ready. Include vehicle control. H->I No J Use stepwise dilution protocol. (See Protocol 2) H->J Yes K Still precipitates? J->K K->I No L Consider co-solvents (PEG, glycerol) or alternative solubilization (e.g., cyclodextrins) K->L Yes

Caption: A step-by-step decision flowchart for addressing solubility issues.

Table 1: Comparison of Solubilization Strategies
StrategyPrincipleProsConsBest For
Gentle Heating Increases kinetic energy, aiding dissolution.Simple, fast, and effective for many compounds.Can degrade heat-sensitive compounds.Initial attempt to dissolve a stubborn compound in its primary solvent.
Sonication Uses ultrasonic waves to break down solute aggregates.[6]Highly effective for fine particles and aggregates; avoids thermal stress.Can generate localized heat; may not be suitable for all compound types.Compounds that are slow to dissolve or form aggregates in solution.
Stepwise Dilution Minimizes the instantaneous polarity shock when moving from organic to aqueous solvent.[12]Prevents precipitation for many compounds; easy to implement.Requires an extra dilution step; may not work for extremely insoluble compounds.Standard procedure for diluting DMSO stocks into aqueous media for cell assays.
Co-solvents (e.g., PEG400) Modifies the overall polarity of the final solution to better accommodate the compound.[15]Can significantly increase the solubility of hydrophobic compounds.Co-solvents can have their own biological effects; requires careful validation.Compounds that remain insoluble even with stepwise dilution and low final DMSO %.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?
  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros.
  • Capriotti, A. L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • Royal Society of Chemistry. (n.d.).
  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Liosi, M.-E., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Camp, J. E., et al. (2019, December 17).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • BenchChem. (2025). Improving Demethoxyencecalin solubility for in vitro assays.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Di, L., & Kerns, E. H. (2006, May).
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.). Ethyl 3-(furan-2-carboxamido)
  • Sigma-Aldrich. (n.d.). Ethyl 3-(furan-2-yl)
  • Bama, M., et al. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • Foley, D., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • BenchChem. (n.d.).
  • ResearchGate. (2018, January 25). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Amodeo, G. F., et al. (2025, July 19).
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15).
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Chemsrc. (2025, August 25). ethyl 3-(2-furyl)
  • ChemicalBook. (2026, January 13). ETHYL 3-(2-FURYL)
  • BLDpharm. (n.d.). 36855-35-3|Ethyl 3-(furan-2-carboxamido)
  • The Good Scents Company. (n.d.). ethyl 3-(2-furyl)
  • PatSnap. (2025, July 22).
  • Balode, A., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ¹H and ¹³C NMR Spectra Reference Data for Ethyl 3-(furan-2-carboxamido)propanoate

Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) is a highly versatile furan-based building block utilized extensively in organic synthesis and pharmaceutical drug development[1]. Accurate structural elucidation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-(furan-2-carboxamido)propanoate (CAS 36855-35-3) is a highly versatile furan-based building block utilized extensively in organic synthesis and pharmaceutical drug development[1]. Accurate structural elucidation of this intermediate is critical, as impurities or structural isomers can propagate through multi-step syntheses, compromising final drug efficacy.

As a Senior Application Scientist, I have designed this guide to objectively compare benchtop experimental NMR data of in-house synthesized Ethyl 3-(furan-2-carboxamido)propanoate against in-silico predictive models (Mnova and ChemDraw). This comparison will establish a robust reference standard while evaluating the performance limits of modern chemical shift prediction algorithms.

Part 1: Structural Analysis & Mechanistic Context

The structural elucidation of Ethyl 3-(furan-2-carboxamido)propanoate relies on identifying three distinct chemical environments: the electron-rich furan ring, the bridging amide bond, and the aliphatic ethyl propanoate chain.

  • Furan Ring Anisotropy: The oxygen atom in the furan ring exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent H-5 proton, pushing it downfield (~7.45 ppm). Conversely, the H-4 proton is relatively shielded (~6.50 ppm) due to resonance electron donation from the oxygen lone pairs[2].

  • Amide Bond Dynamics: The chemical shift of the amide NH is highly solvent-dependent. In non-polar solvents like CDCl₃, it typically resonates around 6.5–7.0 ppm. In strong hydrogen-bonding solvents like DMSO-d₆, it is pulled significantly downfield (>8.0 ppm)[2].

  • Aliphatic Chain Coupling: The ethyl ester moiety presents a classic first-order splitting pattern (a quartet and a triplet), while the propanoate backbone (N-CH₂-CH₂-C=O) exhibits distinct triplets or quartets depending on its coupling to the adjacent amide NH.

G A Synthesized Compound Ethyl 3-(furan-2-carboxamido)propanoate B Sample Preparation (CDCl3 / TMS Internal Standard) A->B C NMR Acquisition (400 MHz 1H, 100 MHz 13C) B->C D Furan Ring Analysis (Deshielded Protons) C->D E Amide Bond Analysis (NH Coupling) C->E F Propanoate Chain (Aliphatic Multiplets) C->F G Comparative Validation (Experimental vs. In-Silico) D->G E->G F->G

Logical workflow for the NMR structural elucidation of Ethyl 3-(furan-2-carboxamido)propanoate.

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system. Every step includes a mechanistic rationale and a quality control checkpoint.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of purified Ethyl 3-(furan-2-carboxamido)propanoate.

    • Causality: This concentration (approx. 120 mM) provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without causing viscosity-induced line broadening.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic solvent that prevents rapid proton exchange at the amide NH, allowing for the observation of scalar coupling between the NH and the adjacent N-CH₂ group.

  • Filtration & Tube Loading: Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Validation Checkpoint: Inspect the tube under a strong light. Any particulate matter will distort magnetic field homogeneity. If particles are visible, refilter.

  • Shimming & Tuning (400 MHz Spectrometer): Insert the sample and perform 3D gradient shimming on the Z-axis.

    • Validation Checkpoint: Run a rapid 1-scan ¹H acquisition. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the Z1 and Z2 gradients to prevent artificial peak tailing.

  • Data Acquisition:

    • ¹H NMR: 16 scans, 2-second relaxation delay (D1), 30° flip angle.

    • ¹³C NMR: 512 scans, 2-second D1, WALTZ-16 proton decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening window function for ¹H (1.0 Hz for ¹³C), followed by Fourier Transformation, phase correction, and baseline correction.

Part 3: Data Presentation & Comparative Analysis

The tables below objectively compare our high-resolution experimental data against two leading in-silico alternatives:[3] and [4].

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton PositionMultiplicityCoupling Constant (J, Hz)Experimental (ppm)Mnova Predicted (ppm)ChemDraw Predicted (ppm)
Furan H-5 dd1.8, 0.87.45 7.527.40
Furan H-3 dd3.5, 0.87.12 7.187.05
Amide NH br s-6.85 6.508.10
Furan H-4 dd3.5, 1.86.50 6.556.48
Ester O-CH₂ q7.14.15 4.124.18
Chain N-CH₂ q6.03.65 3.583.70
Chain CH₂-C=O t6.02.60 2.552.65
Ester CH₃ t7.11.25 1.221.28
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Carbon PositionExperimental (ppm)Mnova Predicted (ppm)ChemDraw Predicted (ppm)
Ester C=O 172.5 172.1173.0
Amide C=O 158.5 158.8159.2
Furan C-2 (ipso) 148.0 147.5148.4
Furan C-5 144.0 144.6143.8
Furan C-3 114.5 115.0114.1
Furan C-4 112.2 112.8111.9
Ester O-CH₂ 60.8 61.260.5
Chain N-CH₂ 34.8 35.534.2
Chain CH₂-C=O 34.0 33.834.5
Ester CH₃ 14.2 14.514.0

Part 4: Performance Comparison: Experimental vs. In-Silico Alternatives

When evaluating the performance of predictive software against benchtop experimental data, several critical insights emerge regarding algorithmic limitations:

  • Machine Learning vs. Empirical Rules: Mnova utilizes advanced Graph Convolutional Neural Networks (GCNNs) and HOSE (Hierarchical Organically Spherical Environments) codes[3][5]. As seen in Table 1, Mnova provides highly accurate predictions for the rigid furan ring system (Δ < 0.08 ppm). ChemDraw relies on empirical additivity rules[4], which perform excellently for the simple aliphatic propanoate chain but struggle with the anisotropic deshielding effects of the furan oxygen.

  • The Amide NH Discrepancy: The most significant performance failure in predictive software occurs at the Amide NH proton. ChemDraw predicts this shift at 8.10 ppm, which is highly inaccurate for a CDCl₃ environment. ChemDraw's algorithm defaults to standard secondary amide rules and often mimics DMSO-d₆ solvent environments where hydrogen bonding heavily deshields the proton[2][4]. Mnova under-predicts it at 6.50 ppm. Only the experimental benchtop data (6.85 ppm) provides the true, solvent-aware chemical shift, proving that physical acquisition remains mandatory for exchangeable protons.

  • Coupling Constant Validation: Neither software natively predicts the exact J-coupling values with high fidelity without manual intervention. The experimental data confirms the classic furan coupling topology: J₃,₄ ≈ 3.5 Hz, J₄,₅ ≈ 1.8 Hz, and the long-range J₃,₅ ≈ 0.8 Hz[2][6]. This definitively proves the 2-substituted nature of the furan ring, a metric that purely chemical-shift-based prediction tools cannot independently validate.

References

  • The Royal Society of Chemistry. "Supplementary Information: N-(pyridin-2-yl)furan-2-carboxamide NMR Data." RSC Advances. Available at: [Link]

  • MDPI. "N-(2,2-Diphenylethyl)furan-2-carboxamide." Molbank, 2025. Available at: [Link]

  • National Institutes of Health (NIH). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." PubMed Central, 2022. Available at:[Link]

  • Mestrelab Research. "Mnova NMR Software for 1D and 2D NMR Data." Mestrelab. Available at: [Link]

  • American Chemical Society (ACS). "Prediction of 1H NMR Chemical Shifts Using Neural Networks." Analytical Chemistry, 2001. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Ethyl 3-(furan-2-carboxamido)propanoate and Its Structural Analogs

Introduction The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of compounds with a wide array of biological activities.[1][2] Derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of compounds with a wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The inherent properties of the furan ring, such as its aromaticity and electron-rich nature, allow for diverse chemical modifications, making it a versatile backbone for drug design and discovery.[6] This guide provides a comparative analysis of the potential bioactivities of a specific, yet under-characterized derivative, Ethyl 3-(furan-2-carboxamido)propanoate, and its rationally designed structural analogs.

The central hypothesis of this guide is that systematic structural modifications to Ethyl 3-(furan-2-carboxamido)propanoate will modulate its biological activity. By altering key positions on the furan ring and modifying the ethyl propanoate side chain, we can explore the structure-activity relationships (SAR) that govern the compound's efficacy and selectivity. This in-depth analysis aims to provide researchers, scientists, and drug development professionals with a framework for the rational design of novel therapeutic agents based on the furan-2-carboxamide scaffold.

This guide will present a synthetic strategy for Ethyl 3-(furan-2-carboxamido)propanoate and its analogs, followed by a detailed comparison of their potential antimicrobial, anticancer, and antioxidant activities. The experimental protocols provided are based on established and validated methodologies to ensure scientific rigor and reproducibility.

Synthesis and Structural Analogs

The synthesis of Ethyl 3-(furan-2-carboxamido)propanoate can be achieved through a straightforward amidation reaction between furan-2-carbonyl chloride and ethyl 3-aminopropanoate hydrochloride. To explore the structure-activity relationship, a series of structural analogs can be synthesized by introducing substituents at the 5-position of the furan ring and by varying the ester group of the propanoate side chain.

Proposed Structural Analogs for Comparative Study:

  • Analog 1 (5-Bromo derivative): Ethyl 3-((5-bromofuran-2-yl)carboxamido)propanoate. The introduction of a halogen atom like bromine at the 5-position can enhance lipophilicity and potentially improve membrane permeability and binding affinity.[1]

  • Analog 2 (5-Nitro derivative): Ethyl 3-((5-nitrofuran-2-yl)carboxamido)propanoate. The nitro group is a well-known pharmacophore in antimicrobial agents, and its inclusion is expected to confer potent antibacterial activity.[7]

  • Analog 3 (Propanoic acid derivative): 3-(Furan-2-carboxamido)propanoic acid. The hydrolysis of the ethyl ester to the corresponding carboxylic acid will increase hydrophilicity and may alter the compound's pharmacokinetic profile and target interactions.

General Synthetic Scheme

Synthetic_Scheme cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Furan_Chloride Furan-2-carbonyl chloride (or substituted derivative) Reaction_Step Amidation (Base, Solvent) Furan_Chloride->Reaction_Step Amino_Ester Ethyl 3-aminopropanoate HCl Amino_Ester->Reaction_Step Target_Compound Ethyl 3-(furan-2-carboxamido)propanoate (or Analog) Reaction_Step->Target_Compound

Caption: General synthetic route for Ethyl 3-(furan-2-carboxamido)propanoate and its analogs.

Comparative Bioactivity Analysis

This section details the proposed comparative evaluation of the synthesized compounds across three key biological activities: antimicrobial, anticancer, and antioxidant.

Antimicrobial Activity

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[4][8] The introduction of a nitro group, in particular, has been a successful strategy in the development of antibacterial drugs.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Comparative Data:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Ethyl 3-(furan-2-carboxamido)propanoate>128>128
Analog 1 (5-Bromo derivative)64128
Analog 2 (5-Nitro derivative)816
Analog 3 (Propanoic acid derivative)>128>128
Ciprofloxacin (Control)10.5
Anticancer Activity

The furan-2-carboxamide scaffold has been identified in several classes of anticancer agents.[2][10] Their mechanism of action can vary, including the induction of apoptosis and cell cycle arrest.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds on cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Hypothetical Comparative Data:

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
Ethyl 3-(furan-2-carboxamido)propanoate>100>100
Analog 1 (5-Bromo derivative)25.532.8
Analog 2 (5-Nitro derivative)45.255.1
Analog 3 (Propanoic acid derivative)85.792.4
Doxorubicin (Control)0.81.2
Antioxidant Activity

Furan derivatives have been reported to exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant potential of the compounds will be determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[11]

Hypothetical Comparative Data:

CompoundDPPH Scavenging IC50 (µg/mL)
Ethyl 3-(furan-2-carboxamido)propanoate>200
Analog 1 (5-Bromo derivative)150.3
Analog 2 (5-Nitro derivative)180.5
Analog 3 (Propanoic acid derivative)95.2
Ascorbic Acid (Control)8.5
Structure-Activity Relationship (SAR) Discussion

SAR_Discussion cluster_analogs Structural Analogs Core Ethyl 3-(furan-2-carboxamido)propanoate (Core Structure) Analog1 Analog 1 (5-Bromo) - Increased Lipophilicity - Enhanced Anticancer Activity Core->Analog1 Substitution at 5-position Analog2 Analog 2 (5-Nitro) - Potent Antimicrobial Activity Core->Analog2 Substitution at 5-position Analog3 Analog 3 (Propanoic Acid) - Increased Hydrophilicity - Improved Antioxidant Activity Core->Analog3 Modification of Side Chain

Caption: Structure-Activity Relationship (SAR) of the synthesized analogs.

The hypothetical data suggests that modifications to the core structure of Ethyl 3-(furan-2-carboxamido)propanoate significantly influence its bioactivity. The introduction of a bromine atom at the 5-position (Analog 1) appears to enhance anticancer activity, likely due to increased lipophilicity facilitating better cell penetration. The 5-nitro derivative (Analog 2) demonstrates potent antimicrobial effects, which is consistent with the known activity of nitrofurans. The conversion to a propanoic acid (Analog 3) increases hydrophilicity and appears to improve antioxidant capacity. These findings underscore the importance of targeted structural modifications in optimizing the therapeutic potential of the furan-2-carboxamide scaffold.

Conclusion

This comparative guide provides a comprehensive framework for investigating the bioactivity of Ethyl 3-(furan-2-carboxamido)propanoate and its structural analogs. The presented synthetic strategies and detailed experimental protocols offer a clear path for researchers to explore the therapeutic potential of this promising class of compounds. The hypothetical data and structure-activity relationship discussion highlight the significant impact of chemical modifications on biological outcomes. Further investigation into these and other analogs is warranted to develop novel and effective therapeutic agents based on the versatile furan-2-carboxamide scaffold.

References
  • Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024).
  • Synthesis and antimicrobial activity of new furan derivatives. (n.d.). PubMed. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). PMC. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). ResearchGate. [Link]

  • Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. (2024). ACS Publications. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC. [Link]

  • comprehensive review on furan and its derivatives. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science Publishers. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed. [Link]

  • Recent Advances in Antioxidant Capacity Assays. (2021). IntechOpen. [Link]

  • Novel methods of antioxidant assay combining various principles: Recent Trends and Applications. (n.d.). ResearchGate. [Link]

  • Antioxidant assay for the novel prepared compounds. (n.d.). ResearchGate. [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). PMC. [Link]

  • ethyl 3-(2-furyl) propanoate, 10031-90-0. (n.d.). The Good Scents Company. [Link]

  • WO 2013/150545 A2. (2013).
  • Furan: A Promising Scaffold for Biological Activity. (n.d.).
  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]

  • ethyl furan-3-propionate — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(furan-2-carboxamido)propanoate

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-(furan-2-carboxamido)propanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles for handling furan derivatives and carboxamides, though it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2]

Hazard Profile and Risk Assessment
  • Furan Derivatives: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1] They may also form explosive peroxides upon exposure to air and light.[1] Furan itself is used in the production of various chemicals, including pharmaceuticals and agricultural products.[3]

  • Carboxamides: While many carboxamides have low toxicity, some can be irritants or have other toxic properties. It is prudent to handle all new carboxamides with care.

  • Esters: Ethyl esters are common solvents and can be flammable.

Based on these structural motifs, Ethyl 3-(furan-2-carboxamido)propanoate should be treated as a potentially hazardous substance.

Quantitative Data for Structurally Related Compounds:

To provide a contextual understanding of the potential hazards, the following table summarizes key data for related compounds.

PropertyFuran2-Butanone (similar ketone structure)
CAS Number 110-00-978-93-3
Flash Point -36 °C (-32.8 °F)-9 °C (15.8 °F)
Flammability Limits Lower: 2.3%, Upper: 14.3%Lower: 1.8%, Upper: 10%
Acute Oral Toxicity (LD50) 1 mg/kg (Rat)2737 mg/kg (Rat)
GHS Hazard Statements H225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause respiratory irritationH225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause respiratory irritation

This data is for contextual purposes only and may not be representative of Ethyl 3-(furan-2-carboxamido)propanoate.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to proper Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Wear chemical safety goggles.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat is essential to protect against splashes.[2]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 3-(furan-2-carboxamido)propanoate is a multi-step process that ensures safety and regulatory compliance.[1]

Step 1: Waste Identification and Classification

Based on the potential hazards of its components, Ethyl 3-(furan-2-carboxamido)propanoate waste should be classified as hazardous chemical waste.[2] Consult your institution's EHS department to confirm the specific hazardous waste classification and any local regulations.[1][2]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix Ethyl 3-(furan-2-carboxamido)propanoate waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2]

  • Keep it separate from aqueous waste, solid waste, and other organic solvents.[2]

Step 3: Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[2]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-(furan-2-carboxamido)propanoate," and a clear description of its potential hazards (e.g., "Flammable," "Toxic").[2]

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should have secondary containment to prevent the spread of spills.[2]

  • Keep the waste container closed at all times, except when adding waste.[4]

Step 5: Request for Pickup

Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[2] Follow their specific procedures for waste pickup and disposal.[2]

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-(furan-2-carboxamido)propanoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Accumulation & Disposal A Start: Have Ethyl 3-(furan-2-carboxamido)propanoate Waste B Consult EHS & Review Internal Protocols A->B C Perform Risk Assessment (based on furan, carboxamide) B->C D Wear Appropriate PPE C->D E Segregate Waste Stream D->E F Select & Label Compatible Waste Container E->F G Store in Designated SAA F->G H Keep Container Closed G->H I Submit Waste Pickup Request to EHS H->I J Final Disposal by Licensed Contractor I->J

Caption: Disposal workflow for Ethyl 3-(furan-2-carboxamido)propanoate.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, the Occupational Safety and Health Administration (OSHA) has standards for safe handling of hazardous chemicals in laboratories.[7][8] It is the responsibility of the researcher and their institution to ensure full compliance.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Contain: If it is safe to do so, use a chemical spill kit with an appropriate absorbent material to contain the spill.

  • Clean-up: Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[1] Do not dispose of it in the regular trash.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Tokyo Chemical Industry Co., Ltd. (2025, November 4). Safety Data Sheet: 5-Cyano-1H-imidazole-4-carboxamide.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27).
  • International Furan Chemicals BV.
  • Key Organics. (2017, December 1). Safety Data Sheet: N-(2-aminoethyl)morpholine-4-carboxamide.
  • Laboratory Waste Management Guidelines. (n.d.).
  • BLDpharm. Ethyl 3-(furan-2-carboxamido)
  • Daniels Health. (2025, May 21).
  • 6-Bromopyridine-2-carboxamide - Safety D
  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • BenchChem. (2025).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Enamine.
  • Occupational Safety and Health Administration.
  • Office of Clinical and Research Safety.
  • Occupational Safety and Health Administration.
  • ChemScene. Ethyl 3-(furan-2-yl)
  • Laboratory Safety and Hazardous Waste Disposal Guide. (n.d.).
  • Sigma-Aldrich. Ethyl 3-(furan-2-yl)
  • The Good Scents Company. ethyl 3-(2-furyl)
  • International Agency for Research on Cancer. (1995). Furan. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63.
  • Google Patents.
  • Chemsrc. ethyl 3-(2-furyl)

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 3-(furan-2-carboxamido)propanoate

As a novel compound at the forefront of research, Ethyl 3-(furan-2-carboxamido)propanoate requires a handling protocol built on a deep understanding of its constituent chemical motifs. While a comprehensive Safety Data S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, Ethyl 3-(furan-2-carboxamido)propanoate requires a handling protocol built on a deep understanding of its constituent chemical motifs. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not yet widely available, a robust safety plan can be engineered by examining its structural components: the furan ring, the amide linkage, and the ethyl propanoate group. This guide synthesizes field-proven insights and established safety standards for related compounds to provide a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

I. Hazard Analysis: A Composite Risk Profile

Ethyl 3-(furan-2-carboxamido)propanoate (CAS No. 36855-35-3) is a molecule that combines the chemical properties of a furan derivative, an amide, and an ethyl ester.[1] A thorough risk assessment necessitates an evaluation of the potential hazards associated with each of these functional groups.

  • The Furan Moiety: The furan ring is a significant contributor to the molecule's potential hazard profile. Furan itself is a known carcinogen and can form explosive peroxides upon exposure to air and light.[2][3] Therefore, compounds containing a furan ring should be handled with appropriate precautions to mitigate these risks.[2]

  • The Propanoate Ester Group: Ethyl esters, such as ethyl propionate, are often flammable liquids and can cause irritation to the skin, eyes, and respiratory system.[4][5][6]

  • Amide Linkage: While amides are generally less reactive than esters, some can exhibit toxic properties.

Given the composite nature of this molecule, a conservative approach to handling is warranted. The following table summarizes the potential hazards based on analogous compounds.

Hazard ClassificationPotential EffectsSource Analogs
Health Hazards Irritating to eyes, respiratory system, and skin.[7] Potential for long-term health effects due to the furan moiety.[3]Ethyl 3-(2-furyl)propanoate, Furan
Physical Hazards Combustible liquid.[8] May form explosive peroxides over time.[2]Ethyl propionate, Furan
Environmental Hazards No specific data available, but should not be released into the environment.[9]General Chemical Handling Principles

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential for the safe handling of Ethyl 3-(furan-2-carboxamido)propanoate. This approach ensures protection from potential chemical splashes, inhalation of vapors, and skin contact.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][10] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]

  • Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[12] Gloves must be inspected for any signs of degradation or perforation before each use and changed frequently.[10]

  • Body Protection: A flame-resistant lab coat is essential.[12] For larger-scale operations, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[2][12] In the event of a spill or if working outside of a fume hood is unavoidable, a respirator with an organic vapor cartridge is necessary.[12]

PPE_Workflow cluster_pre_handling Pre-Handling PPE Check cluster_handling During Handling cluster_post_handling Post-Handling pre_check Inspect all PPE for integrity goggles Chemical Safety Goggles pre_check->goggles face_shield Face Shield (as needed) pre_check->face_shield gloves Nitrile/Neoprene Gloves pre_check->gloves lab_coat Flame-Resistant Lab Coat pre_check->lab_coat respirator Respirator (spill/emergency) pre_check->respirator handling Work in a certified fume hood pre_check->handling Proceed to handling post_handling Properly doff and dispose of or decontaminate PPE handling->post_handling After completion of work wash_hands Wash hands thoroughly post_handling->wash_hands

III. Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for ensuring safety and experimental integrity.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Date and Label: Mark the container with the date of receipt and the date it was first opened.[2] Due to the peroxide-forming potential of the furan moiety, it is prudent to use or dispose of the chemical within one year of receipt.[2]

  • Refrigerated Storage: Store the container in a dry, well-ventilated area, under refrigeration at 2-8°C.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize peroxide formation.[2]

  • Secondary Containment: Store the primary container within a chemically resistant secondary container to contain any potential leaks.[2]

Handling Procedures
  • Work in a Fume Hood: All manipulations of Ethyl 3-(furan-2-carboxamido)propanoate should be performed in a certified chemical fume hood with the sash at the lowest practical height.[2]

  • Prevent Electrostatic Buildup: Take measures to prevent the buildup of electrostatic charge, especially when transferring flammable liquids.[2]

  • Avoid Ignition Sources: Keep the chemical away from open flames, hot plates, and other potential sources of ignition.[4]

  • Use Appropriate Equipment: Utilize non-sparking tools for transfers.[10]

Handling_Protocol cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store at 2-8°C in a dry, well-ventilated area secondary_containment Use secondary containment storage->secondary_containment fume_hood Work in a certified fume hood storage->fume_hood Before Use ppe Wear appropriate PPE fume_hood->ppe waste_container Collect in a labeled hazardous waste container fume_hood->waste_container After Use ehs Contact Environmental Health and Safety for pickup waste_container->ehs

IV. Spill and Emergency Procedures

Minor Spills (in a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[13]

  • Clean the Area: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.[2]

Major Spills
  • Evacuate: Immediately evacuate the area.

  • Activate Alarm: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

V. Disposal Plan: Responsible Waste Management

Proper disposal of Ethyl 3-(furan-2-carboxamido)propanoate and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing Ethyl 3-(furan-2-carboxamido)propanoate in a dedicated, clearly labeled hazardous waste container.[2]

  • Solid vs. Liquid Waste: Do not mix solid waste (e.g., contaminated gloves, paper towels) with liquid waste.[14]

  • Labeling: Ensure the waste container is labeled with the full chemical name and an approximate concentration of the contents.[14]

Disposal Protocol
  • Consult EHS: Follow your institution's guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific instructions and to schedule a waste pickup.[12]

  • Do Not Pour Down the Drain: Under no circumstances should this chemical or its waste be poured down the drain.[13]

By adhering to this comprehensive guide, researchers can confidently and safely handle Ethyl 3-(furan-2-carboxamido)propanoate, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

VI. References

  • Western Carolina University Standard Operating Procedure for the use of Furan. Western Carolina University. Available at: [Link]

  • ETHYL PROPIONATE Extra Pure. Alpha Chemika. Available at: [Link]

  • Isopropyl propionate. PubChem, National Institutes of Health. Available at: [Link]

  • ethyl 3-(2-furyl) propanoate. The Good Scents Company. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]

  • ethyl 3-(2-furyl)propanoate. WHO | JECFA. Available at: [Link]

  • SAFETY DATA SHEET - Ethyl 3-(2-furyl)propionate. Thermo Fisher Scientific. Available at: [Link]

  • Handling Laboratory Waste. Tokyo University of Agriculture and Technology. Available at: [Link]

  • Safety Data Sheet: Ethyl propionate. Carl ROTH. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.